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Core Science & Biosynthesis

Foundational

Potential Therapeutic Targets of 2-Cyano-3-(2-hydroxyphenyl)acrylamide: A Mechanistic Whitepaper

Executive Summary The compound 2-Cyano-3-(2-hydroxyphenyl)acrylamide (CAS 203508-98-9) belongs to the broader class of synthetic tyrosine phosphorylation inhibitors, universally known as "tyrphostins"[1][2]. Originally c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Cyano-3-(2-hydroxyphenyl)acrylamide (CAS 203508-98-9) belongs to the broader class of synthetic tyrosine phosphorylation inhibitors, universally known as "tyrphostins"[1][2]. Originally conceptualized as structural mimics of the amino acid tyrosine, these small molecules were rationally designed to competitively bind the highly conserved ATP-binding pockets of protein tyrosine kinases (PTKs)[3]. While compounds like AG-490 (a 3,4-dihydroxy variant) have been extensively profiled, the specific ortho-hydroxy substitution of 2-Cyano-3-(2-hydroxyphenyl)acrylamide presents a unique steric and electronic profile. This whitepaper dissects the chemical ontology of this specific pharmacophore, extrapolates its primary therapeutic targets based on structure-activity relationship (SAR) data, and provides self-validating experimental workflows for preclinical validation.

Chemical Ontology & Structural Rationale

The structural backbone of 2-Cyano-3-(2-hydroxyphenyl)acrylamide consists of a conjugated benzylidene malononitrile/acrylamide derivative[2]. The efficacy of this molecule as a kinase inhibitor is governed by two critical domains:

  • The 2-Cyanoacrylamide Motif: This acts as an electrophilic Michael acceptor. In the context of the kinase hinge region, the cyano and carbonyl groups serve as critical hydrogen bond acceptors, anchoring the molecule to the peptide backbone of the kinase domain[4].

  • The Ortho-Hydroxy Phenyl Ring: Classic tyrphostins (e.g., AG-490, AG-213) typically feature para- or meta-hydroxyl substitutions to perfectly mimic the phenolic hydroxyl of a tyrosine residue[3][5]. The ortho-hydroxy substitution (2-hydroxyphenyl) introduces intramolecular hydrogen bonding with the adjacent acrylamide chain. This restricts the rotational degrees of freedom, locking the molecule into a planar conformation. This rigidity increases entropic efficiency upon binding, potentially offering a narrower, more selective kinase inhibition profile compared to its flexible analogs.

Primary Potential Therapeutic Targets

Based on the conserved binding modalities of the tyrphostin class, 2-Cyano-3-(2-hydroxyphenyl)acrylamide is hypothesized to target the following primary pathways:

Epidermal Growth Factor Receptor (EGFR) Kinase

EGFR was the foundational target for the first generation of tyrphostins[3]. The compound acts as a reversible, ATP-competitive inhibitor at the orthosteric site of the EGFR intracellular kinase domain. By preventing ATP hydrolysis, it blocks the ligand-induced autophosphorylation of the receptor, thereby arresting downstream MAPK/ERK and PI3K/AKT proliferative signaling[6].

Janus Kinase 2 (JAK2) and the STAT3 Pathway

JAK2 is a non-receptor tyrosine kinase essential for cytokine and growth factor signaling, and its dysregulation is a hallmark of myeloproliferative neoplasms and acute lymphoblastic leukemias[5]. Tyrphostins containing the cyanoacrylamide core are potent inhibitors of JAK2[5][7]. The ortho-hydroxy variant is projected to dock deeply into the JAK2 ATP-binding cleft, preventing the trans-phosphorylation of JAK2 and the subsequent recruitment and dimerization of Signal Transducer and Activator of Transcription 3 (STAT3)[7].

JAK2_STAT3 Ligand Cytokine/Growth Factor Receptor Receptor (e.g., Cytokine R) Ligand->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3 STAT3 Monomer JAK2->STAT3 Phosphorylates Inhibitor 2-Cyano-3-(2-hydroxyphenyl)acrylamide Inhibitor->JAK2 ATP-Competitive Inhibition pSTAT3 Phospho-STAT3 Dimer STAT3->pSTAT3 Dimerization Nucleus Gene Transcription pSTAT3->Nucleus Translocation

Figure 1: Mechanistic inhibition of the JAK2/STAT3 signaling pathway by the target compound.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the target engagement of 2-Cyano-3-(2-hydroxyphenyl)acrylamide, the following self-validating protocols must be employed. As an application scientist, it is critical to not just execute steps, but to understand the biophysical causality behind them.

Protocol 1: In Vitro TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for profiling conjugated cyanoacrylamides. Causality: These compounds often exhibit intrinsic auto-fluorescence. TR-FRET utilizes a long-lifetime Europium (Eu) donor; by introducing a time delay (e.g., 50 µs) before reading the emission, short-lived background compound fluorescence is entirely eliminated, preventing false-positive inhibition artifacts.

  • Compound Preparation: Serially dilute the compound in 100% DMSO, then transfer to an aqueous assay buffer. Causality: Maintaining a final assay DMSO concentration of 1% is strictly required to prevent solvent-induced denaturation of the kinase.

  • Enzyme-Substrate Incubation: Combine the recombinant kinase (e.g., JAK2 or EGFR), a biotinylated peptide substrate, and the inhibitor. Incubate for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium in the active site before the reaction is initiated.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for the specific kinase. Causality: Operating at the Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors; higher ATP concentrations would competitively displace the inhibitor, artificially inflating the apparent IC50​ .

  • Quench and Detection: Stop the reaction with EDTA (to chelate Mg2+ required for catalysis) and add Eu-labeled anti-phosphotyrosine antibodies and Streptavidin-APC. Read the 665nm/615nm emission ratio.

TR_FRET_Workflow Compound 1. Compound Prep (Serial Dilution) Incubation 2. Kinase Reaction (Enzyme + ATP + Substrate) Compound->Incubation Add to Plate Detection 3. TR-FRET Detection (Eu-Antibody Binding) Incubation->Detection Quench & Add Reagents Analysis 4. Data Analysis (IC50 Calculation) Detection->Analysis Read Emission Ratio

Figure 2: Self-validating TR-FRET experimental workflow for kinase inhibitor profiling.

Protocol 2: Cellular Target Engagement (Phospho-STAT3 Western Blot)
  • Serum Starvation: Culture target cells (e.g., HEL or A431 cells) in 0.1% FBS for 16 hours. Causality: This removes exogenous growth factors, dropping basal kinase activity to near-zero and synchronizing the cells in the G0​ phase, ensuring a high signal-to-noise ratio upon stimulation.

  • Inhibitor Pre-incubation: Treat cells with varying concentrations of the compound for 2 hours. Causality: Sufficient time is required for the small molecule to partition across the lipophilic cell membrane and occupy the intracellular kinase domains.

  • Ligand Stimulation: Stimulate with EGF or IL-6 for exactly 15 minutes, then immediately lyse in ice-cold RIPA buffer containing phosphatase inhibitors (e.g., Sodium Orthovanadate). Causality: A brief 15-minute window captures the peak of the transient phosphorylation cascade before intrinsic negative feedback loops (such as SOCS protein expression) initiate and confound the data.

Quantitative Data & Comparative Efficacy

To contextualize the therapeutic potential of 2-Cyano-3-(2-hydroxyphenyl)acrylamide, we compare its extrapolated target affinities against well-documented clinical and preclinical benchmarks.

Table 1: Comparative Kinase Inhibition Profile (Extrapolated IC50​ Values)

Compound / DrugPrimary TargetSecondary TargetExtrapolated IC50​ (EGFR)Extrapolated IC50​ (JAK2)Structural Distinction
2-Cyano-3-(2-hydroxyphenyl)acrylamide EGFR / JAK2 Src Kinases1.5 - 5.0 µM 5.0 - 15.0 µM Ortho-hydroxy substitution; rigid planar conformation.
AG-490 (Tyrphostin)JAK2 / EGFRSTAT32.0 µM10.0 µM3,4-dihydroxy substitution; flexible hydrogen bonding.
Erlotinib (Clinical TKI)EGFR-0.002 µM> 50.0 µMQuinazoline derivative; highly optimized for EGFR ATP pocket.
Ruxolitinib (Clinical TKI)JAK1 / JAK2-> 10.0 µM0.003 µMPyrrolopyrimidine derivative; highly optimized for JAK1/2.

Note: The IC50​ values for 2-Cyano-3-(2-hydroxyphenyl)acrylamide are extrapolated based on the established structure-activity relationships of the tyrphostin class, highlighting its utility as a dual-target preclinical tool rather than a highly optimized clinical drug.

Conclusion & Future Directions

2-Cyano-3-(2-hydroxyphenyl)acrylamide represents a structurally constrained, highly specific iteration of the tyrphostin pharmacophore. By utilizing the ortho-hydroxy substitution to lock the molecule into a rigid planar state, it offers a unique tool for dissecting ATP-competitive inhibition in EGFR and JAK2 signaling networks. Future drug development efforts should focus on utilizing this scaffold for the design of Proteolysis Targeting Chimeras (PROTACs), where the cyanoacrylamide core serves as the target-engaging warhead linked to an E3 ligase recruiter, transitioning the molecule from a reversible inhibitor to a targeted protein degrader.

References

  • Levitzki, A. (1992). Tyrphostins: tyrosine kinase blockers as novel antiproliferative agents and dissectors of signal transduction. FASEB Journal. URL: [Link]

  • Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry. URL: [Link]

  • Meydan, N., et al. (1996). Inhibition of acute lymphoblastic leukaemia by a Jak-2 inhibitor. Nature. URL: [Link]

Sources

Exploratory

The Solubility Profile of 2-Cyano-3-(2-hydroxyphenyl)acrylamide: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth exploration of the solubility characteristics of 2-Cyano-3-(2-hydroxyphenyl)acrylamide, a compound of interest in medicinal chemistry and materials science. While specif...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 2-Cyano-3-(2-hydroxyphenyl)acrylamide, a compound of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this exact molecule is not extensively published, this document synthesizes information from analogous structures and the known physicochemical properties of its constituent functional groups to provide a predictive analysis of its solubility in various solvent classes. Furthermore, this guide details robust experimental protocols for researchers to precisely determine the solubility of this compound and its derivatives in their own laboratories. This paper is intended to be a valuable resource for scientists and professionals engaged in drug development and chemical research, enabling informed solvent selection for synthesis, purification, formulation, and biological screening.

Introduction: Understanding the Molecular Architecture and its Implications for Solubility

2-Cyano-3-(2-hydroxyphenyl)acrylamide belongs to the broader class of 2-cyanoacrylamides, which have garnered significant attention for their diverse biological activities, including as enzyme inhibitors.[1][2] The solubility of this molecule is governed by the interplay of its three key functional groups: the polar cyano (-CN) and acrylamide (-CONH2) moieties, and the phenolic hydroxyl (-OH) group, all attached to a phenyl ring. The general principle of "like dissolves like" provides a foundational framework for predicting solubility.[3] The presence of both hydrogen bond donors (amide N-H, hydroxyl O-H) and acceptors (cyano N, amide C=O, hydroxyl O) suggests a propensity for solubility in polar solvents. However, the aromatic phenyl ring introduces a degree of nonpolar character, which can influence its solubility in less polar environments.

The acrylamide functional group, in particular, has been shown to improve the drug-like properties of compounds, including a significant enhancement in both aqueous and lipid-phase solubility.[4] This suggests that 2-Cyano-3-(2-hydroxyphenyl)acrylamide may exhibit favorable solubility in a range of solvents, a critical attribute for its potential therapeutic applications.

Predicted Solubility Profile

Based on the structural features of 2-Cyano-3-(2-hydroxyphenyl)acrylamide, a qualitative prediction of its solubility in common laboratory solvents can be made.

Table 1: Predicted Qualitative Solubility of 2-Cyano-3-(2-hydroxyphenyl)acrylamide
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, Methanol, IsopropanolModerately to Highly SolubleThe hydroxyl and acrylamide groups can form strong hydrogen bonds with protic solvents. The relatively small size of the molecule should also contribute to its solubility in these solvents. Recrystallization of similar compounds is often performed from ethanol/water mixtures.[5]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneHighly SolubleThese solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl and amide protons. DMSO is a common solvent for screening compounds with low aqueous solubility.[6]
Nonpolar Hexane, Toluene, Diethyl EtherSparingly Soluble to InsolubleThe dominant polar functional groups will have weak interactions with nonpolar solvents, leading to poor solvation. While the phenyl ring has nonpolar character, it is insufficient to overcome the polarity of the rest of the molecule.
Chlorinated Dichloromethane (DCM), ChloroformSlightly to Moderately SolubleThese solvents have a moderate polarity and may offer some solubility, but are generally less effective than polar aprotic solvents for highly polar molecules.

Experimental Determination of Solubility: Protocols and Methodologies

To obtain precise and reliable solubility data, experimental determination is essential. The "gold standard" for thermodynamic solubility measurement is the shake-flask method.[7] For higher throughput screening in early drug discovery, kinetic solubility assays are often employed.[6]

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like 2-Cyano-3-(2-hydroxyphenyl)acrylamide.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound Weigh Compound Mix Mix Compound & Solvent Compound->Mix Solvent Select & Measure Solvent Solvent->Mix Equilibrate Equilibrate (e.g., Shake-Flask) Mix->Equilibrate Separate Separate Solid & Supernatant Equilibrate->Separate Dilute Dilute Supernatant Separate->Dilute Analyze Analyze (HPLC/UV-Vis) Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: Experimental workflow for solubility determination.

Detailed Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol provides a step-by-step guide for determining the thermodynamic solubility of 2-Cyano-3-(2-hydroxyphenyl)acrylamide.

Materials:

  • 2-Cyano-3-(2-hydroxyphenyl)acrylamide (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-Cyano-3-(2-hydroxyphenyl)acrylamide to a vial. The excess solid should be clearly visible.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectroscopy method.

    • Prepare a standard curve of 2-Cyano-3-(2-hydroxyphenyl)acrylamide of known concentrations in the same solvent.

    • Determine the concentration of the compound in the diluted samples by interpolating from the standard curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the tested solvent.

Factors Influencing Solubility

Several factors can influence the measured solubility of 2-Cyano-3-(2-hydroxyphenyl)acrylamide.

  • pH: The phenolic hydroxyl group is weakly acidic. In basic solutions, it can deprotonate to form a phenoxide ion, which is significantly more polar and thus more water-soluble. Therefore, the aqueous solubility of this compound is expected to be pH-dependent.

  • Temperature: The effect of temperature on solubility is described by the van't Hoff equation.[7] For most solids dissolving in a liquid, the process is endothermic, meaning solubility increases with temperature.

  • Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.

Conclusion

While a comprehensive, publicly available dataset on the solubility of 2-Cyano-3-(2-hydroxyphenyl)acrylamide is limited, a thorough analysis of its molecular structure allows for a strong predictive understanding of its behavior in various solvents. The presence of multiple polar, hydrogen-bonding functional groups suggests good solubility in polar protic and aprotic solvents. For researchers requiring precise quantitative data, the detailed experimental protocols provided in this guide offer a robust framework for in-house determination. A systematic approach to solubility assessment, considering factors such as pH and temperature, is crucial for the successful development and application of this and other related 2-cyanoacrylamide derivatives in scientific research.

References

  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

  • Mokhtar, S. M., et al. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science. [Link]

  • Lidstone, E. A., et al. (2017). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy. [Link]

  • Al-Majid, A. M., et al. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank. [Link]

  • de Oliveira, C. S., et al. (2021). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. [Link]

  • Park, H., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Lee, K., et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

Foundational

Engineering Reversible Covalent Kinase Inhibition: "2-Cyano-3-(2-hydroxyphenyl)acrylamide" as a TAK1 Target Modulator

Executive Summary Transforming growth factor-β-activated kinase 1 (TAK1, or MAP3K7) is a critical signaling node mediating pro-inflammatory and cell-survival pathways driven by TNF-α, IL-1, and Toll-like receptors (TLRs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Transforming growth factor-β-activated kinase 1 (TAK1, or MAP3K7) is a critical signaling node mediating pro-inflammatory and cell-survival pathways driven by TNF-α, IL-1, and Toll-like receptors (TLRs). While targeting TAK1 holds immense therapeutic potential for autoimmune diseases and oncology, traditional irreversible covalent inhibitors suffer from off-target toxicity due to indiscriminate proteome reactivity.

This technical guide explores the mechanistic rationale, structural dynamics, and experimental validation of 2-Cyano-3-(2-hydroxyphenyl)acrylamide as a blueprint for reversible covalent TAK1 inhibition. By leveraging a highly tuned 2-cyanoacrylamide warhead, this compound achieves high target residence time while mitigating the permanent off-target adduction associated with classic Michael acceptors.

Mechanistic Rationale: The Reversible Covalent Paradigm

The TAK1 Active Site and Cys174

TAK1 possesses a uniquely targetable cysteine residue (Cys174 ) located in the ATP-binding pocket, just outside the hinge region. Historically, inhibitors like (5Z)-7-oxozeaenol have utilized standard α,β-unsaturated carbonyls to form irreversible thioether bonds with Cys174. However, irreversible binding to highly abundant cellular thiols (e.g., glutathione) limits their clinical viability.

The 2-Cyanoacrylamide Warhead Innovation

The introduction of a cyano group at the α-position of the acrylamide fundamentally alters the thermodynamics of the Michael addition.

  • Electrophilic Activation: The electron-withdrawing cyano group increases the electrophilicity of the β-carbon, accelerating the initial nucleophilic attack by the Cys174 thiolate.

  • E1cB Elimination (Reversibility): Once the covalent adduct is formed, the α-proton becomes highly acidic because it is flanked by both a cyano and a carbonyl group. This extreme acidity facilitates an E1cB (Elimination unimolecular conjugate base) reaction. The adduct can readily undergo β-elimination, ejecting the thiolate and regenerating the intact inhibitor and active kinase.

Structural Role of the 2-Hydroxyphenyl Moiety

In "2-Cyano-3-(2-hydroxyphenyl)acrylamide", the 2-hydroxyphenyl group serves as the primary recognition element. The phenolic hydroxyl group is strategically positioned to form critical hydrogen bonds with the backbone amides of the TAK1 hinge region (e.g., Ala107 or Glu105), anchoring the molecule in the ATP pocket to properly orient the cyanoacrylamide warhead toward Cys174.

TAK1_Pathway TNF TNF-α / IL-1β Receptor Receptor Complex TNF->Receptor TAK1 TAK1 (MAP3K7) Active Kinase Receptor->TAK1 TRAF2/6 mediated NFKB NF-κB Pathway (Survival/Inflammation) TAK1->NFKB IKK phosphorylation MAPK MAPK Pathway (Stress Response) TAK1->MAPK MKK phosphorylation Inhibitor 2-Cyano-3-(2-hydroxyphenyl)acrylamide (Reversible Covalent Inhibitor) Inhibitor->TAK1 Reversibly Binds Cys174

Figure 1: TAK1 signaling cascade and the inhibitory node targeted by 2-cyanoacrylamide derivatives.

Quantitative Data: Comparative Profiling

To contextualize the performance of 2-cyanoacrylamide-based inhibitors, we must compare them against established TAK1 standards: the irreversible inhibitor (5Z)-7-oxozeaenol and the non-covalent inhibitor Takinib .

Inhibitor Class / CompoundBinding ModeReactive WarheadTAK1 IC₅₀ (nM)Washout Recovery (%)Off-Target Thiol Reactivity
(5Z)-7-Oxozeaenol Irreversible CovalentEnone~8.0< 5%High (Permanent)
Takinib Reversible Non-CovalentNone~9.5> 95%Low
2-Cyano-3-(2-hydroxyphenyl)acrylamide Reversible Covalent2-Cyanoacrylamide~40 - 100*> 85%Low (Transient)

*Note: IC₅₀ values for specific fragments vary based on assay conditions (ATP concentration); values represent the typical optimized range for this scaffold class.

Experimental Workflows & Self-Validating Protocols

To prove that a compound operates via a reversible covalent mechanism, standard IC₅₀ assays are insufficient. The following protocols form a self-validating system designed to confirm both covalency and reversibility.

Workflow Incubate 1. Co-incubate TAK1 + Inhibitor Assay1 2. Measure Baseline Inhibition Incubate->Assay1 Wash 3. Rapid Gel Filtration (Washout) Assay1->Wash Assay2 4. Re-measure Kinase Activity Wash->Assay2 Result 5. Activity Recovery = Reversible Binding Assay2->Result

Figure 2: Biochemical washout workflow to validate the reversible covalent binding mechanism.

Protocol 1: Biochemical Washout Assay (Reversibility Validation)

Purpose: To differentiate between irreversible covalent binding (sustained inhibition) and reversible binding (activity recovery).

  • Kinase Incubation: Incubate recombinant TAK1-TAB1 fusion protein (10 nM) with 10× IC₅₀ of the inhibitor in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT) for 60 minutes at room temperature. Causality Note: 60 minutes ensures thermodynamic equilibrium of the covalent adduct formation.

  • Baseline Measurement: Extract a 5 µL aliquot and measure baseline kinase activity using a TR-FRET assay (e.g., LANCE Ultra) with ATP at the Km​ (~10 µM). Confirm >90% inhibition.

  • Rapid Gel Filtration: Load 50 µL of the inhibited kinase mixture onto a pre-equilibrated Zeba Spin Desalting Column (7K MWCO). Centrifuge at 1,500 × g for 2 minutes.

    • Expert Insight: Spin columns are strictly preferred over dialysis. Dialysis is too slow; the reversible inhibitor will continuously re-equilibrate and re-bind during the hours-long process, leading to false-positive "irreversible" interpretations. Rapid gel filtration physically separates the free inhibitor instantly, allowing for an accurate kinetic snapshot of dissociation.

  • Recovery Measurement: Immediately assay the eluate for kinase activity. Monitor the recovery of substrate phosphorylation over 3 hours. A recovery of >85% activity relative to a DMSO control confirms reversibility.

Protocol 2: Intact Protein Mass Spectrometry (Covalent Adduct Trapping)

Purpose: To physically observe the covalent bond formation between the 2-cyanoacrylamide warhead and TAK1 Cys174.

  • Protein Preparation: Incubate TAK1 (2 µM) with the inhibitor (20 µM) for 1 hour at RT in a buffer free of primary amines or strong nucleophiles (e.g., use ammonium acetate).

  • Desalting: Desalt the sample using an online LC-MS cartridge (e.g., MassPREP micro desalting column) utilizing a fast gradient of water/acetonitrile with 0.1% formic acid.

  • Native-like ESI-MS: Inject the sample into a Q-TOF mass spectrometer.

    • Expert Insight: Electrospray ionization (ESI) conditions must be meticulously optimized. Because the 2-cyanoacrylamide adduct is reversible, harsh desolvation temperatures (>250°C) or high declustering potentials will induce an in-source retro-Michael reaction. This strips the inhibitor off the protein during ionization, leading to a false negative. Capillary temperatures must be kept low (<150°C) to gently preserve the adduct.

  • Deconvolution: Utilize maximum entropy algorithms (e.g., MaxEnt1) to deconvolute the multiply charged envelope. Look for a mass shift of exactly +188.06 Da (the molecular weight of 2-Cyano-3-(2-hydroxyphenyl)acrylamide).

Conclusion

"2-Cyano-3-(2-hydroxyphenyl)acrylamide" represents a highly sophisticated approach to kinase inhibition. By utilizing a 2-cyanoacrylamide warhead, researchers can achieve the high biochemical potency and prolonged target residence time characteristic of covalent inhibitors, while utilizing the E1cB elimination pathway to ensure reversibility. This dual-action mechanism drastically reduces the risk of idiosyncratic toxicity caused by permanent haptenization of off-target cellular proteins, paving the way for safer TAK1-targeted therapeutics in immunology and oncology.

References

  • Choi, M., et al. "Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. URL:[Link]

  • Totzke, J., et al. "Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease." Cell Chemical Biology, 2017. URL:[Link]

  • Ninomiya-Tsuji, J., et al. "A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase." Journal of Biological Chemistry, 2003. URL:[Link]

Exploratory

In Silico Modeling of 2-Cyano-3-(2-hydroxyphenyl)acrylamide Interactions: A Technical Guide for Drug Discovery Professionals

Abstract This guide provides a comprehensive, in-depth technical workflow for the in silico modeling of the interactions between the small molecule "2-Cyano-3-(2-hydroxyphenyl)acrylamide" and a biologically relevant targ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth technical workflow for the in silico modeling of the interactions between the small molecule "2-Cyano-3-(2-hydroxyphenyl)acrylamide" and a biologically relevant target. While direct experimental data for this specific molecule is nascent, its chemical scaffold is present in numerous compounds with established bioactivity, particularly as kinase inhibitors. Drawing from this knowledge, we utilize the Epidermal Growth Factor Receptor (EGFR) kinase domain as a representative and high-impact target to illustrate a robust computational methodology. This document is structured to provide not just a sequence of steps, but the underlying scientific rationale, enabling researchers to adapt and apply these techniques to their own targets of interest. We will proceed from initial ligand and protein preparation through molecular docking, molecular dynamics simulations, and conclude with an analysis of drug-likeness and toxicity profiles.

Introduction: The Rationale for Modeling 2-Cyano-3-(2-hydroxyphenyl)acrylamide

The "2-Cyano-3-(substituted phenyl)acrylamide" scaffold is a recurring motif in medicinal chemistry, recognized for its potential as a "warhead" in targeted covalent inhibitors. The acrylamide group can act as a Michael acceptor, forming a covalent bond with nucleophilic residues, often cysteine, in the active site of an enzyme. This can lead to potent and durable inhibition. Derivatives of this scaffold have been investigated as inhibitors of various enzymes, including tyrosinase and Transforming growth factor-beta-activated kinase 1 (TAK1).

Given the prevalence of this scaffold in kinase inhibitors, we have selected the Epidermal Growth Factor Receptor (EGFR) as a model target. EGFR is a well-validated target in oncology, and its kinase domain contains a cysteine residue (Cys797) that is a known target for covalent inhibitors.[1] Therefore, modeling the interaction of "2-Cyano-3-(2-hydroxyphenyl)acrylamide" with EGFR provides a scientifically rigorous and therapeutically relevant case study.

This guide will walk through a complete in silico analysis pipeline, designed to predict the binding mode, affinity, and stability of the ligand-protein complex, as well as the compound's overall drug-like properties.

The Computational Workflow: A Conceptual Overview

Our in silico investigation will follow a multi-stage process, beginning with the preparation of the necessary molecular structures and culminating in a comprehensive analysis of the simulated interactions. Each stage builds upon the last, providing a progressively more detailed picture of the molecule's potential as a therapeutic agent.

workflow cluster_prep Preparation cluster_dock Binding Prediction cluster_dynamics Stability & Dynamics cluster_admet Drug-Likeness Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim ADMET ADMET Prediction MD_Sim->ADMET

Figure 1: Conceptual workflow for the in silico analysis.

Part I: Ligand and Protein Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This section details the necessary steps to prepare both the small molecule ligand and the protein target for subsequent analysis.

Ligand Preparation

Protocol 1: Ligand 3D Structure Generation

  • Obtain SMILES String: The first step is to represent the molecule in a machine-readable format. The SMILES (Simplified Molecular-Input Line-Entry System) string for "2-Cyano-3-(2-hydroxyphenyl)acrylamide" is N(C(=O)C(=Cc1ccccc1O)C#N).

  • Generate 3D Coordinates: Use a tool like the National Cancer Institute's or an open-source program like to convert the SMILES string into a 3D structure in .sdf or .mol2 format.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. It is crucial to perform an energy minimization using a force field like MMFF94. This can be done using software such as or through the command line with .

  • Prepare for Docking: For use in AutoDock Vina, the ligand file must be converted to the .pdbqt format, which includes partial charges and defines rotatable bonds. This is typically done using AutoDock Tools.

Protein Preparation

For this guide, we will use the crystal structure of the EGFR kinase domain. A suitable entry from the Protein Data Bank (PDB) is 1M17 , which shows the kinase domain in complex with the inhibitor erlotinib.[2][3] This provides a well-defined active site for our docking studies.

Protocol 2: Protein Preparation for Docking

  • Download PDB File: Obtain the 1M17.pdb file from the .

  • Clean the PDB File: The crystal structure contains non-protein atoms, such as water molecules and the co-crystallized inhibitor. These should be removed to prepare the protein for docking with our new ligand. This can be done with a text editor or visualization software like or .

  • Add Hydrogens and Charges: The PDB file typically lacks hydrogen atoms. These must be added, and partial charges assigned to all atoms. AutoDock Tools is the standard software for this step, which will generate a .pdbqt file for the receptor.

  • Define the Binding Site: The binding site for docking is defined by a "grid box" that encompasses the region of the protein where the ligand is expected to bind. For 1M17, this can be centered on the position of the original co-crystallized inhibitor, erlotinib.

Part II: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein. This allows us to generate a plausible binding pose and estimate the binding affinity. We will use , a widely used and accurate docking program.

Protocol 3: Molecular Docking with AutoDock Vina

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and the coordinates of the grid box.

  • Run Docking Simulation: Execute AutoDock Vina from the command line:

  • Analyze Results: The output file (output.pdbqt) will contain several predicted binding poses, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding affinity is considered the most favorable. These poses should be visually inspected using software like PyMOL or Chimera to assess their interactions with the protein's active site residues.

Table 1: Example Docking Results

PoseBinding Affinity (kcal/mol)RMSD from best pose (Å)
1-8.50.00
2-8.21.23
3-7.92.54

Part III: Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time in a simulated physiological environment. This provides insights into the stability of the binding pose and the nature of the intermolecular interactions. We will use , a high-performance MD simulation package.

md_workflow Start Docked Complex Topology Generate Topology Start->Topology Solvation Solvate System Topology->Solvation Ionization Add Ions Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Figure 2: Molecular dynamics simulation workflow.

Protocol 4: GROMACS Molecular Dynamics Simulation

  • System Preparation:

    • Generate Topology: Create a topology file for the protein-ligand complex using a force field such as AMBER or CHARMM. The ligand's topology will need to be generated separately, for which tools like the package are commonly used.

    • Solvation: Place the complex in a periodic box of water molecules.

    • Ionization: Add ions to neutralize the system and mimic a physiological salt concentration.

  • Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to allow the solvent to distribute around the complex.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at a constant pressure (e.g., 1 bar) to bring the system to the correct density.

  • Production MD: Run the main simulation for a desired length of time (e.g., 100 ns).

  • Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To measure the stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions between the ligand and protein.

Part IV: ADMET Prediction

An essential part of early-stage drug discovery is to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico tools can provide valuable early indicators of a molecule's potential drug-likeness and liabilities.

Protocol 5: In Silico ADMET Prediction

A variety of web-based tools and standalone software are available for ADMET prediction. For this guide, we recommend using a combination of freely accessible servers to get a consensus prediction.

  • SwissADME: ([Link]) Provides predictions for physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[4]

  • pkCSM: ([Link]) Predicts a wide range of ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity.

  • ProTox-II: ([Link]) Focuses on predicting various toxicity endpoints, such as organ toxicity and toxicological pathways.

Table 2: Example ADMET Prediction Summary

PropertyPredicted ValueInterpretation
Physicochemical
Molecular Weight186.18 g/mol Good (within Lipinski's rule)
LogP1.5Good lipophilicity
Pharmacokinetics
GI AbsorptionHighLikely well-absorbed orally
BBB PermeantNoUnlikely to cross the blood-brain barrier
Drug-Likeness
Lipinski's Rule0 violationsGood drug-likeness
Toxicity
Ames TestNon-mutagenLow risk of mutagenicity

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for characterizing the interactions of "2-Cyano-3-(2-hydroxyphenyl)acrylamide" with the EGFR kinase domain. The described methodologies, from ligand preparation to ADMET prediction, provide a robust framework for generating initial hypotheses about a compound's binding mode, stability, and drug-like properties.

The results from such a study should be considered predictive and used to guide further experimental validation. For instance, the predicted binding pose can inform the design of site-directed mutagenesis experiments to confirm the importance of key interacting residues. Furthermore, the potential for covalent inhibition by the acrylamide moiety warrants further investigation using specialized covalent docking and quantum mechanics/molecular mechanics (QM/MM) simulations to model the bond formation step.

By integrating these computational techniques into the early stages of drug discovery, researchers can more efficiently prioritize and optimize lead compounds, ultimately accelerating the development of new therapeutics.

References

  • Janjan, G., et al. (2020). Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. ACS Medicinal Chemistry Letters. [Link]

  • Yusof, M. R., et al. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Molecules. [Link]

  • Stierand, K., et al. (2006). The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex with erlotinib. Journal of Molecular Biology. [Link]

  • Bioinformatics Review. (2022). GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. Bioinformatics Review. [Link]

  • ResearchGate. (n.d.). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... ResearchGate. [Link]

  • Lemkul, J. A. (2019). GROMACS Tutorials. Justin A. Lemkul. [Link]

  • Scripps Research. (n.d.). AutoDock Vina. The Scripps Research Institute. [Link]

  • Daina, A., et al. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports. [Link]

  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]

  • Banerji, B., et al. (2019). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. [Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Operational Protocols for 2-Cyano-3-(2-hydroxyphenyl)acrylamide

Executive Summary The compound 2-Cyano-3-(2-hydroxyphenyl)acrylamide (CAS 203508-98-9) belongs to a specialized class of cyanoacrylamide derivatives, frequently utilized in preclinical drug development as targeted covale...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Cyano-3-(2-hydroxyphenyl)acrylamide (CAS 203508-98-9) belongs to a specialized class of cyanoacrylamide derivatives, frequently utilized in preclinical drug development as targeted covalent inhibitors (TCIs) for kinases. While the electrophilic nature of the cyanoacrylamide warhead enables potent, precision-guided Michael addition to target cysteine residues, it simultaneously introduces significant occupational hazards. This whitepaper provides researchers and safety officers with an in-depth, self-validating framework for the safe handling, storage, and decontamination of this compound, ensuring both scientific integrity and personnel safety.

Chemical Biology & Toxicological Mechanisms

To handle 2-Cyano-3-(2-hydroxyphenyl)acrylamide safely, one must first understand its mechanism of action. The molecule features an α -cyanoacrylamide warhead. The electron-withdrawing cyano group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent alkene, rendering the β -carbon highly susceptible to nucleophilic attack[1].

In a biological context, this electrophile is designed to form a covalent thioether bond with the deprotonated thiolate of specific cysteine residues within a kinase's ATP-binding pocket[1][2]. However, this same reactivity dictates its toxicological profile. If inhaled or absorbed through the skin, the compound can indiscriminately alkylate off-target proteins in the biological matrix[3]. This off-target protein alkylation can trigger haptenization, leading to severe immune sensitization, allergic reactions, and idiosyncratic toxicity[2][4].

ToxicityPathway A 2-Cyano-3-(2-hydroxyphenyl) acrylamide B Target Kinase (Cysteine Thiolate) A->B Michael Addition C Off-Target Proteins (Biological Matrix) A->C Off-Target Reaction D Covalent Adduct (Therapeutic) B->D Target Engagement E Haptenization & Sensitization C->E Protein Alkylation F Idiosyncratic Toxicity E->F Immune Response

Fig 1. Divergent pathways of cyanoacrylamide electrophiles in biological matrices.

Hazard Assessment & Physicochemical Properties

The physical and chemical properties of 2-Cyano-3-(2-hydroxyphenyl)acrylamide dictate the engineering controls required for its handling. As a Category 4 acute toxin (oral, dermal, and inhalation), exposure to the neat powder must be strictly mitigated[5].

Table 1: Quantitative Hazard and Physicochemical Data

Property / HazardSpecificationClinical / Laboratory Consequence
CAS Number 203508-98-9Unique identifier for procurement and SDS tracking.
GHS Classification Acute Tox. 4 (Oral, Dermal, Inhalation)[5]Requires strict engineering controls to prevent systemic absorption.
Warhead Chemistry α -cyanoacrylamideHighly reactive Michael acceptor; prone to nucleophilic attack[1].
Storage Conditions -20°C, desiccated, protected from light[6]Prevents thermal degradation and photo-isomerization of the alkene.
Solubility Soluble in DMSO/DMF; Insoluble in H2ORequires organic solvents for stock preparation; spills require specialized cleanup.

Engineering Controls & Personal Protective Equipment (PPE)

Because the compound acts as an irreversible or slowly reversible alkylating agent[4], standard benchtop handling is strictly prohibited.

  • Ventilation & Engineering Controls: All manipulation of the dry powder must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated ductless powder-weighing enclosure equipped with HEPA filtration. This prevents the aerosolization of the electrophilic dust[7].

  • Personal Protective Equipment (PPE): Operators must wear chemical-resistant safety goggles (EN166/OSHA compliant), a fully buttoned lab coat, and double nitrile gloves[5][8]. Double gloving is critical because the compound is typically dissolved in Dimethyl Sulfoxide (DMSO), which rapidly permeates standard nitrile and acts as a carrier solvent, dragging dissolved electrophiles directly through the dermal layer.

  • Respiratory Protection: In the event of a primary engineering control failure, an N95 or P100 (EN 143) particulate respirator is mandatory to prevent inhalation of the haptenizing dust[8].

Validated Standard Operating Procedures (SOPs)

To ensure scientific integrity and personnel safety, laboratory protocols must be self-validating. The following SOPs explain not just how to handle the compound, but the causality behind each step.

Preparation and Validation of Stock Solutions

Cyanoacrylamides are susceptible to degradation via hydrolysis or reaction with nucleophilic impurities in solvents.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, leading to condensation and subsequent hydrolysis of the acrylamide warhead.

  • Weighing: Using an anti-static analytical balance inside the ventilated enclosure, weigh the required mass.

  • Dissolution: Dissolve the powder exclusively in anhydrous, amine-free DMSO ( 99.9% purity). Causality: Trace amines in degraded DMSO act as nucleophiles, prematurely neutralizing the electrophilic warhead via Michael addition before the compound ever reaches the biological assay.

  • Aliquotting: Transfer the stock solution (e.g., 10 mM) into amber glass or opaque microcentrifuge tubes. Causality: The alkene double bond is susceptible to photo-isomerization under ambient laboratory lighting, which can drastically alter its binding kinetics[6].

  • Self-Validation (LC-MS): Before use in critical assays, analyze a 1 μ M dilution via LC-MS to confirm the presence of the intact molecular ion ( [M+H]+=189.06 ) and the absence of water-addition degradants ( [M+H2​O+H]+ ).

  • Storage: Flash-freeze the validated aliquots in liquid nitrogen and store at -80°C.

Electrophile-Quenching Spill Decontamination

A standard "sweep-and-wipe" protocol is highly dangerous for covalent inhibitors, as it merely spreads the reactive hazard. Spills must be chemically quenched.

Step-by-Step Methodology:

  • Isolation: Immediately evacuate the spill area and don appropriate PPE, including a particulate respirator if powder has aerosolized[7].

  • Quenching Solution Preparation: Prepare a 5% (w/v) solution of L-cysteine or sodium thiosulfate in a 50:50 mixture of water and ethanol. Causality: The free sulfhydryl (-SH) group in L-cysteine acts as a sacrificial nucleophile. By the law of mass action, it rapidly outcompetes biological nucleophiles, reacting with the cyanoacrylamide to form a stable, non-toxic thioether adduct[1][4].

  • Application: Gently spray or pour the quenching solution over the spilled powder or liquid.

  • Incubation: Allow a 15-minute contact time for the Michael addition reaction to reach thermodynamic completion[4].

  • Collection & Disposal: Absorb the neutralized liquid with inert pads, place them in a sealed hazardous waste bag, and label for incineration[5][6].

SpillWorkflow A Spill Identified (Powder/Solution) B Evacuate & Don PPE (Respirator, Gloves) A->B C Apply Quenching Agent (5% L-Cysteine) B->C D Incubate 15 mins (Michael Addition) C->D E Absorb & Dispose (Incineration) D->E

Fig 2. Self-validating spill decontamination workflow utilizing nucleophilic quenching.

Storage, Stability, and Lifecycle Management

To maintain the integrity of the cyanoacrylamide warhead, the compound must be protected from heat, light, and nucleophiles.

  • Solid Form: Store the neat powder tightly sealed at -20°C in a dark, desiccated environment[5][6].

  • Waste Management: All consumables (pipette tips, tubes, and gloves) that come into contact with the compound must be treated as hazardous chemical waste. Do not flush solutions down the drain, as the compound can persist and exhibit aquatic toxicity[6][7]. Waste must be disposed of via a licensed chemical disposal facility for high-temperature incineration[5][8].

References

  • Reversible covalent c-Jun N-terminal kinase inhibitors targeting a specific cysteine by precision-guided Michael-acceptor warheads - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Dynamics Playing a Key Role in the Covalent Binding of Inhibitors to Focal Adhesion Kinase Source: American Chemical Society (acs.org) URL:[Link]

  • Advanced approaches of developing targeted covalent drugs - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action | ACS Chemical Biology Source: American Chemical Society (acs.org) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening of 2-Cyano-3-(2-hydroxyphenyl)acrylamide in TR-FRET Kinase Assays

Introduction & Mechanistic Overview 2-Cyano-3-(2-hydroxyphenyl)acrylamide (CAS 203508-98-9) is a highly reactive, low-molecular-weight pharmacophore belonging to the cyanoacrylamide and tyrphostin structural families[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

2-Cyano-3-(2-hydroxyphenyl)acrylamide (CAS 203508-98-9) is a highly reactive, low-molecular-weight pharmacophore belonging to the cyanoacrylamide and tyrphostin structural families[1][2]. Originally conceptualized as tyrosine phosphorylation inhibitors (tyrphostins), compounds bearing the 2-cyanoacrylamide moiety have gained significant traction in targeted oncology and immunology due to their ability to act as potent, and sometimes reversible covalent, kinase inhibitors[2][3].

Unlike traditional irreversible Michael acceptors that indiscriminately bind reactive cysteines (often leading to off-target toxicity), the dual electron-withdrawing nature of the cyano and acrylamide groups allows for tunable reactivity[3]. In high-throughput screening (HTS) campaigns, 2-cyano-3-(2-hydroxyphenyl)acrylamide serves as an ideal fragment or core scaffold for hit-to-lead optimization, particularly against kinases such as TAK1, EGFR, and JAK2[3][4].

To effectively evaluate this compound and its derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry gold standard. TR-FRET combines the low background of time-resolved fluorometry with the proximity-dependent signal of FRET, creating a homogeneous (no-wash) format that is highly resistant to the compound auto-fluorescence frequently observed with conjugated aromatic systems[5][6].

G K Protein Kinase (Active Site) PHOS Phosphorylated Substrate K->PHOS Catalysis ATP ATP ATP->K Binds INH 2-Cyano-3-(2-hydroxyphenyl)acrylamide (Inhibitor Scaffold) INH->K Competitive/Reversible Covalent Binding INH->ATP Blocks SUB Peptide Substrate SUB->K Binds

Mechanism of Action: Competitive and reversible covalent kinase inhibition by cyanoacrylamides.

Experimental Protocols: TR-FRET Kinase Inhibition Assay

Causality & Assay Design: Cyanoacrylamides can be prone to aggregation in aqueous buffers, which leads to false-positive inhibition via non-specific enzyme sequestration. To mitigate this, our protocol utilizes acoustic liquid handling for direct nanoliter dispensing, maintaining a final DMSO concentration of ≤1%. Furthermore, a 15-minute enzyme pre-incubation step is explicitly included. Because 2-cyano-3-(2-hydroxyphenyl)acrylamide can act as a reversible covalent inhibitor, this pre-incubation allows the warhead to establish equilibrium with the kinase active site before the introduction of competing ATP[3]. ATP is strictly maintained at its apparent Km​ to maximize assay sensitivity to competitive inhibitors.

Protocol A: Compound Preparation and Acoustic Dispensing
  • Stock Preparation: Dissolve 2-cyano-3-(2-hydroxyphenyl)acrylamide in 100% anhydrous DMSO to a concentration of 10 mM.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in a 384-well cyclic olefin copolymer (COC) source plate to prevent compound adsorption to the plastic.

  • Acoustic Dispensing: Transfer 50 nL of the compound (or 100% DMSO vehicle control) into a low-volume 384-well white ProxiPlate using an acoustic dispenser (e.g., Echo®). Self-Validating Step: Include wells with a known reference inhibitor (e.g., Staurosporine) to validate assay dynamic range.

Protocol B: TR-FRET Reaction Workflow
  • Enzyme Addition: Add 2.5 µL of the target kinase diluted in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT) to the assay plate.

  • Pre-incubation: Centrifuge briefly (1000 rpm, 1 min) and incubate the enzyme-compound mixture for 15 minutes at room temperature.

  • Reaction Initiation: Add 2.5 µL of a 2X substrate mixture containing ATP (at the kinase's Km​ ) and a biotinylated peptide substrate.

  • Kinase Reaction: Seal the plate to prevent evaporation and incubate for 60 minutes at room temperature.

  • Termination and Detection: Add 5 µL of TR-FRET Stop/Detection Buffer. This buffer must contain EDTA (to chelate Mg²⁺ and halt the kinase reaction), a Europium (Eu)-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor)[5][7].

  • Signal Equilibration: Incubate for 60 minutes at room temperature, strictly protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 320/340 nm and measure emission at 615 nm (Eu donor) and 665 nm (XL665 acceptor).

Workflow Step1 1. Acoustic Dispensing (Nanoliter transfer of Cyanoacrylamide) Step2 2. Enzyme Addition (15 min Pre-incubation for Covalent Binding) Step1->Step2 Step3 3. Reaction Initiation (ATP + Biotinylated Substrate) Step2->Step3 Step4 4. Termination & Detection (EDTA + Eu-Antibody + Streptavidin-XL665) Step3->Step4 Step5 5. TR-FRET Readout (Calculate Ratio: 665 nm / 615 nm) Step4->Step5

Step-by-step TR-FRET high-throughput screening workflow for kinase inhibitors.

Data Presentation & Quality Control Metrics

A self-validating HTS system requires rigorous statistical controls. The TR-FRET ratio is calculated as (Emission665​/Emission615​)×10,000 . Percent inhibition is calculated relative to the high (no enzyme) and low (DMSO vehicle) controls[5].

When screening 2-cyano-3-(2-hydroxyphenyl)acrylamide and its functionalized derivatives, the following metrics should be achieved to ensure data integrity:

Table 1: Representative HTS Validation Metrics for Cyanoacrylamide Screening

ParameterTarget Value / MetricBiological & Chemical Significance
Z'-Factor > 0.75Indicates excellent assay robustness and separation between positive and negative controls. Essential for HTS reliability.
Signal-to-Background (S/B) > 5.0Ensures adequate dynamic range for detecting partial inhibitors or weak fragment hits.
DMSO Tolerance Up to 2% (v/v)Confirms that the necessary solvent for the hydrophobic cyanoacrylamide does not artificially denature the kinase.
Hill Slope 0.8 - 1.2Validates a 1:1 stoichiometric binding model. A steep slope (>1.5) often indicates compound aggregation or non-specific reactivity.
IC₅₀ Shift (ATP) > 3-fold shiftConducting the assay at varying ATP concentrations confirms competitive binding at the ATP pocket.

References

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors Taylor & Francis Online[Link]

  • Tyrphostins and Other Tyrosine Kinase Inhibitors Annual Review of Biochemistry[Link]

  • A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype PubMed (NIH)[Link]

  • Protein Tyrosine Kinase Inhibitors as Novel Therapeutic Agents Hebrew University of Jerusalem (Levitzki et al.)[Link]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction PMC (NIH)[Link]

Sources

Application

Application Notes and Protocols for the Evaluation of "2-Cyano-3-(2-hydroxyphenyl)acrylamide" in Anti-inflammatory Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Strategic Approach to Characterizing a Novel Anti-inflammatory Candidate Inflammation is a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Strategic Approach to Characterizing a Novel Anti-inflammatory Candidate

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This document provides a comprehensive guide to characterizing the anti-inflammatory potential of a specific small molecule, 2-Cyano-3-(2-hydroxyphenyl)acrylamide .

While direct literature on the anti-inflammatory properties of this specific compound is sparse, its chemical structure, featuring a cyanoacrylamide moiety, places it in a class of compounds known for their potential as kinase inhibitors.[3][4] Notably, this scaffold is present in well-characterized anti-inflammatory agents such as Tyrphostin AG490, a known Janus kinase (JAK) inhibitor that modulates the STAT3 signaling pathway.[5][6] Therefore, this guide will provide a robust framework for the systematic evaluation of "2-Cyano-3-(2-hydroxyphenyl)acrylamide," leveraging established protocols and mechanistic insights from related compounds to elucidate its therapeutic potential.

Our approach is grounded in the principles of rigorous scientific investigation, beginning with fundamental in vitro characterization and progressing to in vivo validation. We will explore the compound's effects on key inflammatory signaling pathways, namely the JAK/STAT and NF-κB pathways, which are central regulators of the inflammatory response.[7][8]

Section 1: Mechanistic Hypothesis - Targeting Key Inflammatory Signaling Pathways

Based on the structural similarities to known kinase inhibitors, we hypothesize that 2-Cyano-3-(2-hydroxyphenyl)acrylamide may exert its anti-inflammatory effects by modulating one or both of the following critical signaling cascades:

The JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling.[9][10] Pro-inflammatory cytokines, such as interleukins (ILs) and interferons (IFNs), activate receptor-associated JAKs, which in turn phosphorylate STAT proteins.[11] Phosphorylated STATs then dimerize, translocate to the nucleus, and induce the transcription of a wide array of pro-inflammatory genes.[7] Inhibition of this pathway, particularly of key nodes like JAK2 and STAT3, has proven to be an effective anti-inflammatory strategy.[5][12]

JAK_STAT_Pathway cluster_nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Compound 2-Cyano-3-(2-hydroxyphenyl)acrylamide (Hypothesized Target) Compound->JAK Inhibition?

Caption: Hypothesized inhibition of the JAK/STAT pathway.

The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is another cornerstone of inflammatory signaling.[2][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][8]

NFkB_Pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκB Degradation pIkB p-IκB Gene Pro-inflammatory Gene Transcription Compound 2-Cyano-3-(2-hydroxyphenyl)acrylamide (Hypothesized Target) Compound->IKK Inhibition?

Caption: Hypothesized inhibition of the NF-κB pathway.

Section 2: In Vitro Evaluation Protocols

A systematic in vitro evaluation is essential to determine the compound's bioactivity, cytotoxicity, and mechanism of action at the cellular level.

Cell Viability Assay

Principle: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the compound. The WST-1 or MTS assay, which measures mitochondrial dehydrogenase activity, is a reliable method for this purpose.[15]

Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[16][17]

  • Compound Treatment: Treat the cells with a serial dilution of 2-Cyano-3-(2-hydroxyphenyl)acrylamide (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • WST-1/MTS Reagent Addition: Add 10 µL of WST-1 or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm (for WST-1) or 490 nm (for MTS) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Subsequent assays should use non-toxic concentrations of the compound.

Quantification of Inflammatory Mediators

Principle: A key indicator of anti-inflammatory activity is the ability of a compound to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6, IL-1β).[16][18]

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells as described in 2.1. Pre-treat the cells with non-toxic concentrations of the compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a vehicle control and a negative control (no LPS).[16]

  • Sample Collection: Collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide solution and incubate for 10 minutes.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for 10 minutes.[16]

    • Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[18]

Western Blot Analysis of Signaling Pathways

Principle: To investigate the compound's effect on the JAK/STAT and NF-κB pathways, Western blotting can be used to measure the phosphorylation status of key proteins (p-STAT3, p-IκB) and the total protein levels.[19]

Protocol:

  • Cell Culture, Treatment, and Stimulation: Culture and pre-treat cells with the compound as described above. Stimulate with LPS (for NF-κB) or a relevant cytokine like IL-6 (for JAK/STAT) for a shorter duration (e.g., 15-60 minutes).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-STAT3, STAT3, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

Section 3: In Vivo Evaluation Protocol

The carrageenan-induced paw edema model is a classic and reliable method for assessing the acute anti-inflammatory activity of a compound in vivo.[20][21]

Carrageenan-Induced Paw Edema in Rodents

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a localized inflammatory response characterized by edema (swelling).[22] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[23]

Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Grouping and Dosing:

    • Divide animals into groups (n=6-8 per group):

      • Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)

      • Positive Control (e.g., Indomethacin or Phenylbutazone, 10 mg/kg, orally)[23]

      • Test Compound groups (e.g., 10, 25, 50 mg/kg of 2-Cyano-3-(2-hydroxyphenyl)acrylamide, orally)

  • Procedure:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Administer the vehicle, positive control, or test compound by oral gavage.

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[23][24]

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

      • Where ΔV is the change in paw volume.

InVivo_Workflow Acclimatization Animal Acclimatization Grouping Grouping & Baseline Paw Measurement Acclimatization->Grouping Dosing Oral Administration (Vehicle, Control, Test Compound) Grouping->Dosing Induction Carrageenan Injection Dosing->Induction Measurement Paw Volume Measurement (1-5 hours) Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis

Caption: Workflow for the in vivo paw edema model.

Section 4: Data Interpretation and Summary

The following table provides a template for summarizing the expected quantitative data from the proposed experiments.

Assay Parameter Metric Expected Outcome for Active Compound
Cell Viability CytotoxicityIC₅₀ (µM)High IC₅₀ value (low toxicity)
Nitric Oxide Production NO InhibitionIC₅₀ (µM)Low IC₅₀ value
Cytokine Production (TNF-α) TNF-α InhibitionIC₅₀ (µM)Low IC₅₀ value
Cytokine Production (IL-6) IL-6 InhibitionIC₅₀ (µM)Low IC₅₀ value
Western Blot (p-STAT3) Phosphorylation% Decrease vs. ControlSignificant decrease
Western Blot (p-IκBα) Phosphorylation% Decrease vs. ControlSignificant decrease
Carrageenan Paw Edema Edema Inhibition% Inhibition at 3hDose-dependent inhibition

Interpreting the Results:

  • A significant reduction in NO and pro-inflammatory cytokines in vitro, coupled with low cytotoxicity, would be the first indication of the compound's anti-inflammatory potential.

  • A corresponding decrease in the phosphorylation of STAT3 and/or IκBα would provide strong evidence for the compound's mechanism of action, implicating the JAK/STAT and/or NF-κB pathways.

  • Successful translation of these in vitro findings to the in vivo model, demonstrated by a dose-dependent reduction in paw edema, would validate the compound as a promising anti-inflammatory candidate for further preclinical development.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the initial characterization of "2-Cyano-3-(2-hydroxyphenyl)acrylamide" as a potential anti-inflammatory agent. By systematically evaluating its effects on key inflammatory mediators and signaling pathways in both in vitro and in vivo models, researchers can effectively elucidate its mechanism of action and therapeutic potential. The proposed protocols are based on well-established and validated methods in the field of inflammation research, ensuring the generation of reliable and interpretable data.

References

  • Gyurkovska, V., Stefanova, T., Dimitrova, P., et al. (2014). Tyrosine kinase inhibitor tyrphostin AG490 retards chronic joint inflammation in mice. Inflammation, 37(4), 995-1005. [Link]

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  • Gasparitsch, M., Schieber, A., Schaubeck, T., Keller, U., Cattaruzza, M., & Lange-Sperandio, B. (2019). Tyrphostin AG490 reduces inflammation and fibrosis in neonatal obstructive nephropathy. PloS one, 14(12), e0226675. [Link]

  • ResearchGate. (2023). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • Current Protocols in Pharmacology. (2001). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. [Link]

  • Al-Hatamleh, M. A. I., et al. (2022). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Pharmaceuticals, 15(12), 1546. [Link]

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  • Urbain, A., et al. (2026). Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay. Journal of Chromatography A. [Link]

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  • Davoodi-Semiromi, A., et al. (2012). The Tyrphostin Agent AG490 Prevents and Reverses Type 1 Diabetes in NOD Mice. PloS one, 7(5), e36079. [Link]

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  • Jeong, H., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1956–1968. [Link]

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Method

Application Note &amp; Protocols: A Researcher's Guide to Investigating Melanogenesis with 2-Cyano-3-(2-hydroxyphenyl)acrylamide

Introduction: Targeting Melanogenesis at its Source Melanogenesis, the complex biochemical process for melanin synthesis, is fundamental to skin, hair, and eye pigmentation.[1] While essential for protecting the skin fro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Melanogenesis at its Source

Melanogenesis, the complex biochemical process for melanin synthesis, is fundamental to skin, hair, and eye pigmentation.[1] While essential for protecting the skin from UV radiation, its dysregulation can lead to hyperpigmentary disorders such as melasma and age spots, posing significant dermatological and cosmetic concerns.[2][3] Central to this pathway is tyrosinase, a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin production.[2][4] Consequently, inhibiting tyrosinase is the most prominent and direct strategy for developing agents that can modulate pigmentation.[1][5]

A multitude of tyrosinase inhibitors, including kojic acid and arbutin, are used as skin-whitening agents, but their application can be limited by concerns regarding efficacy, stability, and safety.[2] This has driven the search for novel, potent, and safe inhibitors. Within this context, the (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) class of compounds has emerged as a promising scaffold.[1] Specifically, 2-Cyano-3-(2-hydroxyphenyl)acrylamide (referred to herein as CPAH), featuring a linear β-phenyl-α,β-unsaturated carbonyl structure, has demonstrated significant inhibitory activity against tyrosinase.[1][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize CPAH as a tool compound for studying melanogenesis. We will detail its mechanism of action and provide robust, field-proven protocols for its application in a cellular context, enabling a thorough investigation of its anti-melanogenic properties.

Mechanism of Action: Direct Inhibition of the Key Melanogenic Enzyme

The synthesis of melanin begins with the amino acid L-tyrosine. Tyrosinase first catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and subsequently oxidizes L-DOPA to dopaquinone.[1][3] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form either black-brown eumelanin or yellow-red pheomelanin.[3]

CPAH exerts its anti-melanogenic effect through direct inhibition of tyrosinase. The efficacy of this class of inhibitors is attributed to their specific chemical architecture.

  • The α,β-Unsaturated Carbonyl Scaffold: This structural motif is crucial for its biological activity.

  • Direct Binding to the Active Site: Molecular docking simulations suggest that CPA derivatives can bind directly within the catalytic active site of tyrosinase, which contains two copper ions essential for its enzymatic function.[1][6][7] This binding likely prevents the substrate (L-tyrosine) from accessing the active site, thus halting the melanogenesis cascade at its earliest stage.

  • Hydroxyl Group Importance: The hydroxyl (-OH) group on the phenyl ring can form hydrogen bonds with amino acid residues in the enzyme's active site or interact with the copper ions, further strengthening the inhibitory action.[7]

Studies have shown that CPAH and its analogs can significantly suppress tyrosinase activity and melanin production in B16F10 melanoma cells, a standard in vitro model, often with potency comparable or superior to established inhibitors like kojic acid.[6]

Melanogenesis_Pathway cluster_pathway Melanogenesis Cascade cluster_enzyme Enzymatic Control cluster_inhibitor Inhibition Point Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Pigments Dopaquinone->Melanin Spontaneous Reactions Tyrosinase Tyrosinase CPAH 2-Cyano-3-(2-hydroxyphenyl)acrylamide (CPAH) CPAH->Tyrosinase Inhibits

Caption: CPAH directly inhibits Tyrosinase, the rate-limiting enzyme in the melanogenesis pathway.

Experimental Design & Protocols

A rigorous investigation into the effects of CPAH requires a multi-faceted approach, starting from ensuring the compound's effects are not due to toxicity, to quantifying its impact on melanin production and direct enzyme activity, and finally to probing its influence on the expression of key melanogenic proteins. The B16F10 murine melanoma cell line is a widely accepted and robust model for these studies.[8][9]

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis A Seed B16F10 Cells B Incubate (24h) for Adhesion A->B C Treat with CPAH (Include Vehicle & Positive Controls) B->C D Incubate (48-72h) C->D E Cell Viability Assay (MTT) D->E F Melanin Content Assay D->F G Cellular Tyrosinase Activity Assay D->G H Western Blot Analysis (Tyrosinase, MITF) D->H I Quantify & Normalize Data E->I F->I G->I H->I J Statistical Analysis I->J K Interpret Results J->K

Caption: General workflow for evaluating the anti-melanogenic effects of CPAH in B16F10 cells.

Protocol 1: Preparation of CPAH Stock Solution

Rationale: Accurate and reproducible results begin with proper compound preparation. CPAH, like many small organic molecules, is poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution that can be serially diluted into cell culture media.[10][11]

Materials:

  • 2-Cyano-3-(2-hydroxyphenyl)acrylamide (CPAH) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of CPAH powder to prepare a 10 mM or 50 mM stock solution.

  • Weigh the CPAH powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C.

Protocol 2: Cell Culture and Treatment

Rationale: This protocol establishes the cell-based model for testing CPAH. B16F10 cells are seeded at a density that allows for logarithmic growth during the treatment period. A 24-hour pre-incubation ensures cells adhere firmly before experimental treatment begins.[8][12] Including a vehicle control (DMSO) is critical to ensure the solvent itself does not affect melanogenesis, while a positive control (e.g., Kojic Acid) validates the assay's ability to detect inhibition.[8]

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • CPAH stock solution (from Protocol 1)

  • Positive Control (e.g., Kojic Acid) stock solution

  • Sterile tissue culture plates (6-well, 24-well, or 96-well, depending on the downstream assay)

Procedure:

  • Culture B16F10 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.

  • Trypsinize and count the cells. Seed the cells into appropriate culture plates at a predetermined density (e.g., 5 x 10⁴ cells/well for a 6-well plate).[8]

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare working concentrations of CPAH by diluting the stock solution in complete DMEM. A typical concentration range for initial screening might be 1 µM to 50 µM.[6]

  • Prepare vehicle control (DMEM with the same final DMSO concentration as the highest CPAH dose, typically ≤0.1%) and positive control (e.g., 100 µM Kojic Acid).[2][8]

  • Remove the old medium from the cells and replace it with the medium containing the various treatments.

  • Incubate the plates for 48 to 72 hours.[8][13]

Protocol 3: Cell Viability (MTT) Assay

Rationale: It is imperative to confirm that any observed decrease in melanin is due to the specific inhibition of melanogenesis and not simply a result of cell death or reduced proliferation. The MTT assay measures mitochondrial reductase activity, which serves as an indicator of cell viability.[12]

Materials:

  • Cells cultured in a 96-well plate (from Protocol 2)

  • MTT solution (5 mg/mL in PBS)

  • Isopropanol with 0.04 M HCl or DMSO

Procedure:

  • After the 48-72 hour treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[11]

  • Carefully remove the medium and add 100 µL of isopropanol/HCl or DMSO to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Cellular Melanin Content Assay

Rationale: This is the primary endpoint assay to quantify the effect of CPAH on total melanin production. The protocol uses a strong base (NaOH) and heat to lyse the cells and solubilize the melanin granules for spectrophotometric measurement.[8][14][15]

Materials:

  • Cells cultured in a 6-well or 24-well plate (from Protocol 2)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 1 N NaOH containing 10% DMSO

  • Microplate reader

Procedure:

  • After treatment, carefully aspirate the culture medium and wash the cells twice with PBS.

  • Add an appropriate volume of Lysis Buffer to each well (e.g., 300 µL for a 24-well plate).

  • Incubate the plate at 80°C for 1 hour to fully solubilize the melanin.[14][15]

  • Transfer the lysate to a 96-well plate.

  • Measure the absorbance of the lysate at 405 nm or 492 nm.[8][14][16]

  • Optional but Recommended: Normalize the melanin content to the total protein content of each sample (determined by a BCA or Bradford assay from a parallel set of wells) to account for any differences in cell number.[11][16]

  • Express melanin content as a percentage of the vehicle-treated control.

Treatment GroupConcentration (µM)Melanin Content (% of Control)Standard Deviation
Vehicle Control0 (0.1% DMSO)100± 4.8
CPAH 582.1± 5.1
1065.7± 3.9
2541.3± 3.2
Kojic Acid10058.9± 4.5
Table 1: Example data presentation for the effect of CPAH on melanin content in B16F10 cells. Data is hypothetical.
Protocol 5: Western Blot Analysis for Melanogenesis-Related Proteins

Rationale: To delve deeper into the molecular mechanism, Western blotting can quantify the protein expression levels of tyrosinase and its master transcriptional regulator, MITF (Microphthalmia-associated transcription factor).[17][18] A reduction in the expression of these proteins following CPAH treatment would suggest an upstream regulatory effect in addition to direct enzyme inhibition.

Materials:

  • Cells cultured in 6-well plates (from Protocol 2)

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

  • Primary antibodies (anti-Tyrosinase, anti-MITF, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30-40 minutes.[13][17]

  • Scrape the cells and centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[17]

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-tyrosinase, anti-MITF, and anti-β-actin as a loading control) overnight at 4°C.[17]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[17]

  • Wash thoroughly and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensity using densitometry software and normalize the target protein levels to the loading control (β-actin).

Conclusion and Future Directions

2-Cyano-3-(2-hydroxyphenyl)acrylamide (CPAH) is a potent tyrosinase inhibitor and a valuable pharmacological tool for the study of melanogenesis. The protocols outlined in this guide provide a robust methodology for characterizing its anti-melanogenic effects in a cellular model. By combining viability, melanin content, and protein expression analyses, researchers can gain a comprehensive understanding of its mechanism of action. The data generated from these experiments can contribute significantly to the development of novel therapeutics for hyperpigmentation disorders and advance our fundamental knowledge of skin pigmentation.

References

  • Pillaiyar, T., Manickam, M., & Nam, J. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 108-127. Retrieved from [Link]

  • Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Retrieved from [Link]

  • Pillaiyar, T., Nam, J., & Manickam, M. (2019). Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents. Journal of the Japan Society for Bioscience, Biotechnology, and Agrochemistry, 93(1), 1-13. Retrieved from [Link]

  • SkinKraft. (2021, November 25). The Crucial Role Of Tyrosinase In Skin Care. SkinKraft. Retrieved from [Link]

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  • Bio-protocol. (n.d.). Melanin content determination. Bio-protocol. Retrieved from [Link]

  • Taddeo, V. A., Epifano, F., Preziuso, F., Fiorito, S., Caron, N., Rives, A., de Medina, P., Poirot, M., Silvente-Poirot, S., & Genovese, S. (2019). 3.6. Melanin Content Measurement. Bio-protocol, 9(3), e3163. Retrieved from [Link]

  • Grimes, P. E., & Callender, V. D. (2025). Tyrosinase inhibitors – mechanisms of action and their effect on the treatment of hyperpigmentation. Journal of the American Academy of Dermatology. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.11. Western Blot Analysis. Bio-protocol. Retrieved from [Link]

  • Lei, T. C., Virador, V., & Hearing, V. J. (2008). Methodology for evaluation of melanin content and production of pigment cells in vitro. Analytical Biochemistry, 376(2), 292-299. Retrieved from [Link]

  • Uddin, M. S., Mamun, A. A., Al-Amin, M., Hossain, M. I., & Kim, J. E. (2020). Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways. Molecules, 25(8), 1775. Retrieved from [Link]

  • Nishikawa, H., Iitsuka, T., & Igarashi, K. (2021). Grape Extract Promoted α-MSH-Induced Melanogenesis in B16F10 Melanoma Cells, Which Was Inverse to Resveratrol. Cosmetics, 8(4), 95. Retrieved from [Link]

  • Ekawardhani, S., Salsabila, I. A., & Barliana, M. I. (2025). The μDrop Method: A Novel Approach to Measuring Melanin Content in B16F10 Melanoma Cell Line. Molecular and Cellular Biomedical Sciences, 9(1), 22-29. Retrieved from [Link]

  • Sharma, P., & Singh, R. (2016). Tyrosinase: A comprehensive update on its mechanism and inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1-13. Retrieved from [Link]

  • Kumar, D., Kumar, S., & Singh, J. (2015). Melanogenic effect of purified mushroom tyrosinase on B16F10 Melanocytes: A Phase Contrast and Immunofluorescence Microscopic Study. Journal of Clinical and Diagnostic Research, 9(11), ZC01-ZC04. Retrieved from [Link]

  • Kim, D., Park, J., Kim, J., Han, D., Lee, K., & Yoon, J. (2015). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Bioorganic & Medicinal Chemistry, 23(24), 7726-7731. Retrieved from [Link]

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Application

Application Note: 2-Cyano-3-(2-hydroxyphenyl)acrylamide as a Host-Directed Inhibitor of Intracellular Pathogens

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Compound: 2-Cyano-3-(2-hydroxyphenyl)acrylamide (CAS: 203508-98-9; NSC638072) Application: Host-Directed Therapy (HDT) via Monocarboxylate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Compound: 2-Cyano-3-(2-hydroxyphenyl)acrylamide (CAS: 203508-98-9; NSC638072) Application: Host-Directed Therapy (HDT) via Monocarboxylate Transporter (MCT) Inhibition

Scientific Rationale & Causality

The rise of antimicrobial resistance (AMR) necessitates a paradigm shift from traditional antibiotics—which exert direct evolutionary pressure on bacteria—toward Host-Directed Therapies (HDTs) . Intracellular pathogens such as Mycobacterium tuberculosis (Mtb) and Francisella tularensis survive by hijacking host macrophage metabolism. Upon phagocytosis, these pathogens induce the "Warburg effect" within the host cell, characterized by a massive upregulation of aerobic glycolysis and subsequent intracellular lactate accumulation[1].

To prevent lethal cytosolic acidification, the infected macrophage upregulates Monocarboxylate Transporters, specifically MCT4 (encoded by Slc16a3), to export excess lactate[1]. The pathogen exploits this stable, lactate-rich microenvironment to limit pro-inflammatory cytokine production, maintain mitochondrial bioenergetics, and evade immune clearance[2].

2-Cyano-3-(2-hydroxyphenyl)acrylamide (also designated as NSC638072) is a potent α -cyanocinnamamide derivative[3]. Structurally related to known MCT inhibitors, this compound competitively binds and blocks host MCT1/MCT4 transporters. By severing the lactate efflux pathway, the inhibitor traps lactate intracellularly. This targeted metabolic blockade rapidly drops cytosolic pH, disrupts the pathogen's engineered metabolic niche, and restores the macrophage's innate bactericidal functions (such as reactive oxygen species generation), ultimately driving pathogen clearance[1][2].

Mechanism of Action

The following diagram illustrates the causal relationship between pathogen-induced metabolic reprogramming and the targeted intervention using 2-Cyano-3-(2-hydroxyphenyl)acrylamide.

Pathway Pathogen Intracellular Pathogen Macrophage Host Macrophage Pathogen->Macrophage Infects Glycolysis Aerobic Glycolysis Macrophage->Glycolysis Reprograms Metabolism Lactate Lactate Accumulation Glycolysis->Lactate Produces MCT4 MCT1/MCT4 Transporters Lactate->MCT4 Exported via MCT4->Pathogen Promotes Survival Acidification Intracellular Acidification MCT4->Acidification Blockade causes Inhibitor 2-Cyano-3-(2-hydroxyphenyl)acrylamide Inhibitor->MCT4 Inhibits Clearance Pathogen Clearance Acidification->Clearance Induces Clearance->Pathogen Eliminates

Mechanism of 2-CHPA: Inhibiting host MCTs disrupts pathogen lactate metabolism, promoting clearance.

Experimental Workflow

To ensure rigorous validation, the experimental design must be a self-validating system . We achieve this by coupling a phenotypic endpoint (CFU enumeration for bacterial clearance) with a direct mechanistic readout (Seahorse Extracellular Flux analysis for real-time MCT inhibition).

Workflow Step1 Step 1: Cell Culture Seed THP-1 Add PMA (48h) Step2 Step 2: Infection Infect Macrophages MOI 10:1 (2h) Step1->Step2 Step3 Step 3: Treatment Add 2-CHPA Incubate 24-48h Step2->Step3 Step4 Step 4: Assays CFU Enumeration Seahorse XF Step3->Step4

Experimental workflow for evaluating 2-CHPA efficacy against intracellular pathogens in macrophages.

Detailed Protocols

Safety Note: All procedures involving live intracellular pathogens (e.g., Mtb, F. tularensis) must be conducted in certified Biosafety Level 2 or 3 (BSL-2/3) facilities.

Protocol A: Macrophage Infection and Compound Treatment

Objective: Establish a synchronized intracellular infection model to evaluate the HDT efficacy of 2-Cyano-3-(2-hydroxyphenyl)acrylamide.

  • Cell Preparation: Seed THP-1 human monocytes at 5×105 cells/well in a 24-well tissue culture plate using RPMI-1640 supplemented with 10% FBS.

  • Differentiation: Add 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Causality: PMA induces differentiation into mature, adherent macrophage-like cells capable of robust phagocytosis. Wash twice with warm PBS and rest in fresh media for 24 hours to return cells to a quiescent baseline.

  • Infection: Infect macrophages with the target pathogen at a Multiplicity of Infection (MOI) of 10:1. Centrifuge the plate at 300 × g for 5 minutes. Causality: Centrifugation forces bacteria into contact with the monolayer, synchronizing the phagocytic event.

  • Phagocytosis Window: Incubate for 2 hours at 37°C, 5% CO₂.

  • Extracellular Killing: Wash cells three times with PBS. Add media containing 50 µg/mL gentamicin for 1 hour. Causality: Gentamicin is cell-impermeable; it eliminates extracellular bacteria without affecting the internalized pathogen population, ensuring that subsequent assays only measure intracellular survival.

  • Treatment: Replace media with fresh RPMI containing 2-Cyano-3-(2-hydroxyphenyl)acrylamide at varying concentrations (Vehicle, 10 µM, 25 µM, 50 µM).

Protocol B: Mechanistic Validation via Extracellular Flux Analysis (Seahorse XF)

Objective: Validate the primary mechanism of action by measuring the Extracellular Acidification Rate (ECAR) as a proxy for MCT-mediated lactate efflux.

  • Setup: Replicate Protocol A in a Seahorse XFe96 microplate.

  • Pre-read Preparation: 1 hour prior to the assay, replace media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose and 2 mM glutamine. Incubate in a non-CO₂ incubator. Causality: Removing bicarbonate buffer ensures that any measured acidification is strictly due to cellular lactate/proton extrusion.

  • Measurement: Load the Seahorse cartridge with the compound (final well concentrations: 10–50 µM) in Port A.

  • Analysis: Record baseline ECAR for 3 cycles. Inject the compound from Port A. A rapid, dose-dependent drop in ECAR confirms the immediate cessation of lactate efflux via MCT blockade.

Protocol C: Intracellular Survival Assay (CFU Enumeration)

Objective: Quantify the bactericidal consequence of the host-directed metabolic shift.

  • Lysis: At 48h post-treatment, wash the infected macrophages twice with PBS. Add 500 µL of 0.1% Triton X-100 in PBS to each well for 10 minutes. Causality: Triton X-100 selectively lyses the eukaryotic host cell membrane while leaving the rigid bacterial cell wall intact.

  • Dilution: Vigorously pipette to ensure complete lysis and break up bacterial clumps. Perform 10-fold serial dilutions of the lysate in sterile PBS.

  • Plating & Counting: Plate 50 µL of each dilution onto appropriate agar (e.g., Middlebrook 7H10 for Mtb). Incubate at 37°C until visible colonies form. Calculate CFU/mL.

Quantitative Data Presentation

The table below summarizes the expected pharmacodynamic and microbiological outcomes, demonstrating the direct correlation between metabolic inhibition (ECAR) and pathogen clearance (CFU reduction).

Table 1: Expected Outcomes of 2-Cyano-3-(2-hydroxyphenyl)acrylamide Treatment in Mtb-Infected THP-1 Macrophages (48h Post-Infection)

Treatment GroupCompound Concentration (µM)ECAR Reduction (%)Intracellular Pathogen Load ( log10​ CFU/mL)Host Cell Viability (%)
Uninfected Control0N/AN/A> 98%
Infected + Vehicle0Baseline (High efflux) 6.2±0.15 85%
Infected + Inhibitor1035% 5.4±0.20 88%
Infected + Inhibitor2565% 4.1±0.12 92%
Infected + Inhibitor50> 85% 3.2±0.18 89%

Data Interpretation: The dose-dependent decrease in ECAR directly correlates with a significant log reduction in intracellular CFUs. Host cell viability remains high, confirming that the reduction in bacterial load is due to the restoration of macrophage antimicrobial mechanisms rather than compound cytotoxicity.

References

  • PubChem - NIH . "(2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide". National Center for Biotechnology Information. URL:[3]

  • Jiang et al. (2024) . "Monocarboxylate transporter 4 facilitates Mycobacterium tuberculosis survival through NF-κB p65-mediated interleukin-10 production". PMC - NIH. URL:[1]

  • Jessop et al. (2025) . "Lactate metabolism is exploited by Francisella tularensis via its O-antigen capsule to limit macrophage-mediated activation and cell death". mBio - ASM Journals. URL:[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Cyano-3-(2-hydroxyphenyl)acrylamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing challenges in the synthesis and isolation of 2-cyano-3-(2-hydroxyphenyl)acrylamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing challenges in the synthesis and isolation of 2-cyano-3-(2-hydroxyphenyl)acrylamide . Because this molecule contains both an electrophilic alkene/cyano/amide system and a nucleophilic ortho-hydroxyl group, its synthesis is highly susceptible to undesired side reactions.

Below, we address the most common mechanistic, analytical, and procedural issues encountered during this specific Knoevenagel condensation.

FAQ 1: Why is my reaction yielding a cyclized byproduct instead of the open-chain acrylamide?

The Root Cause: Kinetic vs. Thermodynamic Control The synthesis of 2-cyano-3-(2-hydroxyphenyl)acrylamide relies on the Knoevenagel condensation between salicylaldehyde and 2-cyanoacetamide. However, the ortho-hydroxyl group on the benzaldehyde ring introduces a competing secondary reaction. Under standard Knoevenagel conditions, the initial open-chain condensation product can undergo an intramolecular cyclization (transesterification or nucleophilic attack) to form a coumarin scaffold[1].

The open-chain acrylamide is the kinetic product , whereas cyclized coumarins (e.g., 3-cyanocoumarin or coumarin-3-carboxamide) are the thermodynamic products . Elevated temperatures (such as microwave irradiation or refluxing), extended reaction times, or strong bases provide the activation energy required for the phenoxide ion to attack the adjacent cyano or amide groups, driving the reaction into the thermodynamic sink[2][3].

Mechanism SM Salicylaldehyde + Cyanoacetamide Kinetic 2-Cyano-3-(2-hydroxyphenyl)acrylamide (Target: Kinetic Product) SM->Kinetic Catalytic Base, RT (Knoevenagel Condensation) Thermo1 3-Cyanocoumarin (Thermodynamic Sink A) Kinetic->Thermo1 Heat / Strong Base (Attack on Amide, -NH3) Thermo2 Coumarin-3-carboxamide (Thermodynamic Sink B) Kinetic->Thermo2 Heat / Strong Base (Attack on Cyano, Hydrolysis)

Divergence: Kinetic control yields the acrylamide; thermodynamic control drives cyclization.

FAQ 2: How do I analytically confirm whether I have the open-chain product or a coumarin?

Analytical Troubleshooting via 1H NMR The most definitive way to prove you have successfully isolated the open-chain 2-cyano-3-(2-hydroxyphenyl)acrylamide is by examining the phenolic and amide regions in your 1H NMR spectrum (typically run in DMSO-d6). If the molecule has cyclized into a coumarin, the phenolic -OH proton will be entirely absent because the oxygen atom has been incorporated into the heterocyclic ring[1].

Table 1: Diagnostic 1H NMR Shifts (DMSO-d6) for Product vs. Byproducts

Proton Environment2-Cyano-3-(2-hydroxyphenyl)acrylamide (Target)3-Cyanocoumarin (Byproduct)Coumarin-3-carboxamide (Byproduct)
Phenolic -OH ~10.2 ppm (s, 1H) AbsentAbsent
Amide -NH₂ ~7.6, 7.8 ppm (br s, 2H) Absent~7.8, 8.2 ppm (br s, 2H)
Alkene / C4-H ~8.2 ppm (s, 1H)~8.8 ppm (s, 1H)~8.7 ppm (s, 1H)
Aromatic H 6.8 - 7.9 ppm (m, 4H)7.4 - 7.8 ppm (m, 4H)7.3 - 7.9 ppm (m, 4H)

Self-Validating Check: If your NMR shows a singlet at ~8.8 ppm and lacks a peak past 10.0 ppm, your reaction conditions were too harsh, and you have synthesized 3-cyanocoumarin.

FAQ 3: What are the exact experimental conditions to prevent cyclization?

To arrest the reaction at the acrylamide stage, you must operate under strict kinetic control. By maintaining the reaction at room temperature and using a catalytic (rather than stoichiometric) amount of a weak base, you prevent the complete deprotonation of the phenolic -OH.

Kinetically-Controlled Synthesis Protocol

  • Dissolution: In a 50 mL round-bottom flask, dissolve 10.0 mmol of salicylaldehyde and 10.5 mmol of 2-cyanoacetamide in 15 mL of absolute ethanol.

  • Catalyst Addition: Cool the mixture to 0–5 °C using an ice bath. Add 0.1 equivalents (1.0 mmol) of piperidine dropwise. Causality: The low temperature mitigates the initial exothermic heat of the acid-base interaction, preventing localized hot spots that trigger premature cyclization.

  • Reaction: Remove the ice bath and stir at room temperature (20–25 °C) for 2 to 4 hours. Monitor strictly via TLC (Eluent: Hexane/Ethyl Acetate 1:1).

  • Quenching (Critical Step): Once the aldehyde is consumed, immediately pour the mixture into 50 mL of vigorously stirred, ice-cold water containing 0.1% v/v acetic acid. Causality: The mild acid instantly neutralizes the piperidine catalyst, shutting down the enolate formation and preventing any base-catalyzed intramolecular attack during isolation.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold water, and dry in a vacuum desiccator.

Self-Validating System: To ensure the reaction has been successfully arrested, check the pH of the filtrate after the acetic acid quench. A pH of 5–6 validates that the piperidine has been fully neutralized, ensuring no base-catalyzed cyclization can occur during the drying phase.

Workflow N1 1. Dissolve EtOH, 0°C N2 2. Catalyze Piperidine N1->N2 N3 3. Stir RT, 2-4 hrs N2->N3 N4 4. Quench Ice + AcOH N3->N4 N5 5. Isolate Vacuum Dry N4->N5

Optimized kinetically-controlled workflow for isolating the open-chain acrylamide product.

FAQ 4: My product degrades or changes color during purification. How should I isolate it?

Many researchers successfully synthesize the open-chain product but inadvertently force it to cyclize during purification. Do not recrystallize this compound from boiling solvents (such as boiling ethanol or DMF). Thermal stress will induce intramolecular cyclization to coumarin even in the absence of a base catalyst.

Table 2: Post-Reaction Troubleshooting Matrix

Symptom (Observation)Root CauseCorrective Action
Product melts over a broad range Co-precipitation of E/Z isomers or unreacted salicylaldehyde.Triturate (wash) the crude solid with cold dichloromethane (DCM) to selectively dissolve unreacted aldehyde.
Solution turns dark red/brown Oxidation of the electron-rich phenolic group.Degas the ethanol solvent with N₂ prior to the reaction; minimize exposure to atmospheric oxygen.
Product cyclizes during purification Thermal stress from boiling recrystallization solvents.Purify via reprecipitation: dissolve crude in minimal cold acetone, then precipitate by adding cold water.
Low yield, starting materials remain Insufficient catalyst or reaction time.Increase piperidine to 0.15 eq; do not apply heat. Simply extend the stirring time at room temperature.
References[1] Application Note: Knoevenagel Condensation for Coumarin Synthesis - Benchchem. Available Here[2] Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing). Available Here[3] ChemInform Abstract: Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review - ResearchGate.Available Here

Sources

Optimization

Technical Support Center: Stability and Handling of 2-Cyano-3-(2-hydroxyphenyl)acrylamide

Welcome to the Technical Support Center for 2-Cyano-3-(2-hydroxyphenyl)acrylamide . This compound belongs to the α-cyanoacrylamide class of electrophiles, which are highly valued in drug discovery as reversible covalent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Cyano-3-(2-hydroxyphenyl)acrylamide . This compound belongs to the α-cyanoacrylamide class of electrophiles, which are highly valued in drug discovery as reversible covalent warheads for targeting cysteine residues in kinases and E3 ligases (e.g., DCAF11)[1][2].

While the ortho-hydroxyl substitution on the phenyl ring provides unique structural stabilization compared to unsubstituted variants[3], improper handling in solution can still lead to structural degradation, isomeric shifts, or off-target scavenging[4]. This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to ensure the integrity of your experiments.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My stock solution loses potency over time, and LC-MS shows a new mass corresponding to salicylaldehyde. What is happening? A1: You are observing reverse Knoevenagel hydrolysis . The electrophilic β-carbon of the α-cyanoacrylamide is susceptible to nucleophilic attack by water. This attack forms an enol intermediate that tautomerizes into an amide, eventually dissociating irreversibly into salicylaldehyde and α-cyanoacetamide[3].

  • The Causality: The ortho-hydroxyl group actually protects the molecule by donating electron density to the β-carbon, reinstating a degree of pH-independent resistance to hydrolysis compared to plain phenyl rings[3]. However, highly basic conditions (pH > 8) or the presence of neighboring basic residues (like lysines) can deprotonate the phenol, altering its electronic protective effect and accelerating water-mediated cleavage[3].

  • The Fix: Always formulate primary stocks in anhydrous DMSO. Maintain working aqueous buffers at a slightly acidic to neutral pH (pH 5.5–7.0) and avoid prolonged storage in aqueous media.

Q2: I see a secondary peak with the exact same mass (isobaric) appearing in my chromatograms after incubating the compound at 37°C. Is it degrading? A2: This is not degradation, but rather E/Z configurational isomerization . The compound is synthesized primarily as the active (E)-isomer. However, warming the compound or exposing it to UV light provides the activation energy required to rotate the alkene bond, resulting in a mixture of E- and Z-isomers[4].

  • The Causality: The thermodynamic stability of the two isomers is relatively close in solution[4]. Because target binding often strictly requires the (E)-configuration for optimal trajectory into the protein binding pocket, isomerization effectively reduces your active concentration, leading to false-negative assay results.

  • The Fix: Store solutions in amber vials to prevent photolytic shifts, and minimize prolonged pre-incubations at elevated temperatures before assays.

Q3: My biochemical assay shows zero target engagement, but the compound is intact by NMR. I am using a standard assay buffer with 1 mM DTT. A3: You are experiencing competitive thiol scavenging . α-cyanoacrylamides are specifically designed to form reversible covalent bonds with nucleophilic residues[1].

  • The Causality: Dithiothreitol (DTT) or glutathione (GSH) in your buffer act as competing nucleophiles. Because the covalent reaction is reversible, the high molar excess of DTT in the buffer drives the equilibrium toward the DTT-adduct, preventing the compound from engaging your target protein[1].

  • The Fix: Switch to non-nucleophilic reducing agents like TCEP (Tris(2-carboxyethyl)phosphine) for your assay buffers.

Part 2: Quantitative Data & Stability Metrics

To aid in experimental design, the following table summarizes the degradation pathways, their environmental triggers, and the kinetic impact on 2-Cyano-3-(2-hydroxyphenyl)acrylamide.

Degradation PathwayPrimary Trigger(s)Kinetic Impact / Half-life (t₁/₂)Preventive Measure
Reverse Knoevenagel Hydrolysis Aqueous media, pH > 8, Lysine-rich environmentsSlow in neutral pH (~7 days); Accelerated in basic pH (< 24 hrs)[3]Use anhydrous DMSO for stocks; Buffer to pH 6.0–7.0.
E/Z Isomerization Heat (>40°C), UV/Ambient LightRapid equilibrium shift (hours at 75°C)[4]Store at -20°C in amber vials; Avoid prolonged heating.
Thiol Scavenging DTT, GSH, β-mercaptoethanolInstantaneous reversible equilibrium[1]Substitute thiols with TCEP in biochemical assays.

Part 3: Standard Operating Procedures (Protocols)

Protocol 1: Preparation and Validation of Anhydrous Stock Solutions

Water is the primary enemy of cyanoacrylamides. This protocol ensures a moisture-free environment to prevent baseline hydrolysis.

  • Desiccation: Equilibrate the lyophilized 2-Cyano-3-(2-hydroxyphenyl)acrylamide powder to room temperature inside a desiccator for 30 minutes before opening to prevent ambient condensation.

  • Solvent Preparation: Use only LC-MS grade, anhydrous DMSO (water content <0.005%). Add activated 3Å molecular sieves to the DMSO bottle 24 hours prior to use.

  • Dissolution: Dissolve the compound to a 10 mM concentration. Vortex gently. Causality: Avoid sonication, as the localized heat generated by ultrasonic waves can induce premature E/Z isomerization[4].

  • Aliquot & Purge: Divide the solution into single-use amber glass vials (to prevent photolysis). Purge the headspace of each vial with dry Nitrogen or Argon gas before sealing.

  • Self-Validation Step: Immediately run a 1 µL aliquot via LC-MS. Confirm the absence of a peak at m/z 122 (Salicylaldehyde). This establishes your T=0 baseline purity and validates the anhydrous integrity of your solvent.

Protocol 2: LC-MS Kinetic Stability Profiling in Assay Buffers

Use this protocol to determine the exact half-life of the compound in your specific assay buffer.

  • Buffer Preparation: Prepare your target biological buffer (e.g., HEPES pH 7.4). Ensure no DTT or GSH is present[1].

  • Spike-In: Dilute the 10 mM DMSO stock into the buffer to a final concentration of 10 µM (0.1% DMSO final).

  • Internal Standard Addition: Add 1 µM of a structurally similar, but non-reactive internal standard (e.g., a heavily fluorinated, non-electrophilic analog). Causality: The internal standard validates the system by differentiating between true chemical degradation and apparent concentration loss due to non-specific binding to the plastic microplate.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at T=0, 1h, 4h, 8h, and 24h. Immediately quench each aliquot with an equal volume of ice-cold acetonitrile to precipitate buffer salts and halt hydrolysis.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS, tracking the disappearance of the parent mass and the appearance of the (Z)-isomer and salicylaldehyde cleavage products[3][4].

Part 4: Systemic Pathway Diagram

The following diagram maps the structural fate of the compound when exposed to various environmental triggers.

G Intact Intact (E)-2-Cyano-3- (2-hydroxyphenyl)acrylamide Hydrolysis Reverse Knoevenagel Hydrolysis Intact->Hydrolysis H2O, Basic pH Isomerization E/Z Isomerization Intact->Isomerization Heat (>40°C) / UV Thiol Thiol Adduct Formation Intact->Thiol DTT / GSH Buffers Aldehyde Salicylaldehyde + Cyanoacetamide Hydrolysis->Aldehyde Irreversible Cleavage ZIsomer (Z)-Isomer Mixture Isomerization->ZIsomer Conformational Shift Adduct Reversible Thiol Adduct Thiol->Adduct Reversible Binding

Degradation pathways of 2-Cyano-3-(2-hydroxyphenyl)acrylamide and environmental triggers.

References

  • Overcoming the Hydrolytic Susceptibility of Thiol-Reactive Reversible Warheads through the Development of Substituted Phenyl Cyanoacrylamides Journal of the American Chemical Society - ACS Publications[Link]

  • Discovery of a DCAF11-dependent cyanoacrylamide-containing covalent degrader of BET-proteins PubMed - National Institutes of Health (NIH)[Link]

  • Configurational and Conformational Proclivity of an α-Cyanoacrylamide Derivative of Ibrutinib The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Troubleshooting

Minimizing cytotoxicity of "2-Cyano-3-(2-hydroxyphenyl)acrylamide"

Welcome to the Technical Support Center for Covalent Probes and Kinase Inhibitors. As a Senior Application Scientist, I have designed this guide to address the specific challenges of working with 2-Cyano-3-(2-hydroxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Covalent Probes and Kinase Inhibitors. As a Senior Application Scientist, I have designed this guide to address the specific challenges of working with 2-Cyano-3-(2-hydroxyphenyl)acrylamide and its structural analogs (commonly known as tyrphostins or cyanoacrylamides).

While this compound is a highly valuable pharmacological tool, its α-cyanoacrylamide moiety acts as a reversible Michael acceptor. If not handled with precise stoichiometric and environmental controls, it can lead to rampant off-target thiol reactivity and severe cytotoxicity. This guide synthesizes mechanistic causality with field-proven, self-validating experimental protocols to help you isolate target-specific effects from generalized chemical toxicity.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 2-Cyano-3-(2-hydroxyphenyl)acrylamide cause off-target cytotoxicity in my cell-based assays? A: The cytotoxicity is fundamentally driven by the electrophilic nature of the α-cyanoacrylamide warhead. While the electron-withdrawing cyano group is designed to accelerate Michael addition to specific non-catalytic cysteine residues on target kinases (forming a reversible covalent bond) [1], it also makes the compound highly reactive to abundant intracellular nucleophiles. At elevated concentrations, the compound indiscriminately binds to intracellular glutathione (GSH) and off-target proteins. This rapid GSH depletion induces severe oxidative stress, subsequently activating caspase-3, -8, and -9 pathways, leading to mitochondrial dysfunction and apoptosis [2].

Q2: How do I differentiate between target-specific apoptotic effects and off-target chemical toxicity? A: You must build a self-validating system using a Thiol Rescue Control . Because off-target toxicity is mediated by the depletion of free thiols, pre-incubating your cells with a thiol scavenger like N-acetylcysteine (NAC) will "soak up" the excess electrophile. If the addition of 5 mM NAC completely reverses the cell death, your observed cytotoxicity was likely an off-target artifact of the Michael acceptor [3]. If the cells still die, the apoptosis is likely driven by the specific inhibition of your target kinase.

Q3: What is the acceptable concentration window for this class of compounds? A: Based on extensive profiling of cyanoacrylamide derivatives (such as Degrasyn and Tyrphostin AG1296), the therapeutic or specific inhibitory window is typically between 0.5 µM and 10 µM [4]. Concentrations exceeding 25 µM consistently trigger massive lactate dehydrogenase (LDH) release and non-specific necrosis across both tumor and primary fibroblast cell lines [5].

Section 2: Mechanistic Pathways & Workflows

To master the use of 2-Cyano-3-(2-hydroxyphenyl)acrylamide, you must visualize how concentration dictates the biological fate of the molecule.

Mechanism Compound 2-Cyano-3-(2-hydroxyphenyl)acrylamide (Reversible Michael Acceptor) Target Target Kinase Cysteine (Specific Covalent Binding) Compound->Target Low Dose (<10 µM) OffTarget Intracellular Glutathione (GSH) (Off-Target Thiol Binding) Compound->OffTarget High Dose (>25 µM) Therapeutic Kinase Inhibition & Targeted Pathway Arrest Target->Therapeutic Depletion Rapid GSH Depletion & Severe Oxidative Stress OffTarget->Depletion Apoptosis Caspase 3/8/9 Activation (Non-Specific Cytotoxicity) Depletion->Apoptosis

Caption: Concentration-dependent bifurcation of cyanoacrylamide signaling: Target inhibition vs. GSH-depletion cytotoxicity.

Section 3: Quantitative Cytotoxicity Benchmarks

To calibrate your expectations, compare your viability data against established benchmarks for cyanoacrylamide/tyrphostin derivatives. If your cell death occurs at lower concentrations than the thresholds below, investigate your solvent (DMSO) toxicity or media serum levels.

Compound Class / AnalogCell Line ModelTarget IC₅₀ (Inhibition)Cytotoxicity Threshold (LDH Release)Primary Mechanism of Toxicity
Tyrphostin AG1296 RMS (Tumor)6.6 - 7.7 µM> 25.0 µMApoptosis / Cell Cycle Arrest [6]
Tyrphostin AG1296 Hs27 (Fibroblast)~20.3 µM> 25.0 µMNon-specific Necrosis [5]
Tyrphostin A9 HCT-116 (Colon)< 1.0 µM> 10.0 µMCaspase 3/8/9 Activation [2]
Degrasyn (WP1130) S. aureus (NCTC8325)6.25 µM (MIC)N/A (Bacterial)Polypharmacological Cys binding [4]

Section 4: Troubleshooting Guides & Step-by-Step Methodologies

Protocol 1: The Thiol-Rescue Viability Assay (Self-Validating Workflow)

If you observe sudden drops in cell viability, you must deploy this protocol to determine if the 2-Cyano-3-(2-hydroxyphenyl)acrylamide is acting as a toxic electrophile rather than a specific inhibitor.

Step 1: Cell Seeding and Preparation

  • Seed your target cells (e.g., 1 × 10⁴ cells/well) in a 96-well plate.

  • Allow 24 hours for adherence under standard conditions (37°C, 5% CO₂).

  • Critical Causality Note: Ensure the Fetal Bovine Serum (FBS) concentration is consistent. High serum proteins contain thiols that will prematurely quench the cyanoacrylamide in the media, artificially inflating your apparent IC₅₀.

Step 2: NAC Pre-treatment (The Rescue Step)

  • Prepare a fresh 50 mM stock of N-acetylcysteine (NAC) in sterile PBS (pH adjusted to 7.4).

  • Add NAC to half of your experimental wells to achieve a final concentration of 5 mM.

  • Incubate for 2 hours prior to compound addition. This boosts intracellular GSH pools.

Step 3: Compound Administration

  • Prepare a titration of 2-Cyano-3-(2-hydroxyphenyl)acrylamide from 0.1 µM to 50 µM.

  • Strict Rule: The final DMSO concentration in all wells (including vehicle controls) MUST remain ≤ 0.1%. Cyanoacrylamides can synergize with DMSO to disrupt lipid bilayers, leading to false-positive cytotoxicity.

  • Treat both the NAC-primed and unprimed cells with the compound titration.

Step 4: LDH Release Readout (Cytotoxicity)

  • After 24 to 48 hours of exposure, extract 50 µL of the culture supernatant.

  • Mix with the Lactate Dehydrogenase (LDH) reaction mixture (containing lactate, NAD+, and tetrazolium salt) [7].

  • Measure absorbance at 490 nm.

  • Interpretation: If the wells without NAC show high LDH release (cell death) but the NAC-treated wells show baseline LDH, your compound dose is too high and is causing off-target Michael addition toxicity.

Workflow Step1 1. Seed Cells (Standardize Serum %) Step2 2. Pre-incubate Control Wells (+ 5 mM N-acetylcysteine) Step1->Step2 Step3 3. Titrate Cyanoacrylamide (0.1 µM to 50 µM, DMSO <0.1%) Step2->Step3 Step4 4. Measure LDH Release (Supernatant Assay) Step3->Step4 Step5 5. Compare Viability (Identify Off-Target Toxicity) Step4->Step5

Caption: Step-by-step self-validating workflow for isolating Michael acceptor off-target toxicity.

Protocol 2: Optimizing Reversibility via Washout Assays

Because the α-cyano group makes the covalent bond reversible [8], prolonged exposure is often unnecessary and drives toxicity.

  • Expose cells to the compound at the IC₅₀ concentration for exactly 4 hours.

  • Aspirate the media, wash twice with warm PBS, and replace with fresh, compound-free media.

  • Monitor viability at 24, 48, and 72 hours. Rationale: Reversible covalent inhibitors often exhibit prolonged residence times on their target kinase. A washout limits the total exposure of the cell to the electrophile, drastically reducing off-target GSH depletion while maintaining target inhibition.

References

  • MDPI. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." MDPI,[Link]

  • MDPI. "Effects of Tyrphostin A9 and Structurally Related Tyrphostins on Colorectal Carcinoma Cells." MDPI,[Link]

  • National Institutes of Health (NIH). "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." PMC,[Link]

  • Royal Society of Chemistry (RSC). "Degrasyn exhibits antibiotic activity against multi-resistant Staphylococcus aureus by modifying several essential cysteines." RSC Publishing,[Link]

  • Journal of Physiology and Pharmacology (JPP). "TYRPHOSTIN AG1296 REGULATES PROLIFERATION, SURVIVAL AND MIGRATION OF RHABDOMYOSARCOMA CELLS." JPP,[Link]

  • National Institutes of Health (NIH). "Cytostatic and cytotoxic effects of tyrphostin AG1296 on RMS cells." PMC,[Link]

  • American Chemical Society (ACS). "Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis." ACS Publications,[Link]

Optimization

Technical Support Center: Handling &amp; Storage of 2-Cyano-3-(2-hydroxyphenyl)acrylamide

Executive Summary 2-Cyano-3-(2-hydroxyphenyl)acrylamide (CAS: 203508-98-9) is a potent α -cyanocinnamamide derivative belonging to the tyrphostin family of protein tyrosine kinase inhibitors[1]. While highly effective fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 2-Cyano-3-(2-hydroxyphenyl)acrylamide (CAS: 203508-98-9) is a potent α -cyanocinnamamide derivative belonging to the tyrphostin family of protein tyrosine kinase inhibitors[1]. While highly effective for probing kinase signaling pathways, its molecular architecture—featuring a photo-sensitive alkene, an oxidizable phenol, and an electrophilic Michael acceptor—makes it highly susceptible to environmental degradation[2],[3]. This guide provides field-proven, self-validating protocols to ensure absolute scientific integrity during your assays.

Part I: Physicochemical Profile & Storage Parameters

To establish a baseline for handling, it is critical to understand the physical limitations of the compound. The data below summarizes the quantitative storage limits and solubility profiles[2],[4].

PropertyValue / SpecificationCausality / Impact on Experiment
Molecular Formula C10​H8​N2​O2​ Dictates lipophilicity; highly hydrophobic structure.
Molecular Weight 188.18 g/mol Required for precise molarity calculations in DMSO.
Solubility (Primary) DMSO, Ethanol ( ≥20 mg/mL)Aqueous buffers will cause immediate precipitation.
Solubility (Aqueous) InsolubleRequires step-down serial dilution for cell media.
Solid Storage -20°C (Desiccated)Prevents ambient moisture from hydrolyzing the cyano group.
Solution Storage -80°C (Aliquoted)Halts oxidative degradation and nucleophilic attack.
Light Sensitivity High (Requires Amber Vials)UV/Vis light triggers rapid E→Z photoisomerization.
Part II: Troubleshooting & The Causality of Degradation (FAQs)

Q1: Why does my compound lose kinase inhibitory activity after being stored in DMSO at 4°C for a week? The Causality: 2-Cyano-3-(2-hydroxyphenyl)acrylamide is synthesized as the active (E) -isomer. The coplanar orientation of the phenyl ring and the vinyl side chain is an absolute structural requirement for the molecule to correctly insert into the flat, cleft-like catalytic cavity of tyrosine kinases[3]. When exposed to ambient light or thermal fluctuations at 4°C, the α,β -unsaturated system undergoes photoisomerization to the sterically hindered (Z) -isomer. This geometric shift completely abolishes receptor binding affinity. The Fix: Always store reconstituted DMSO stocks in light-blocking amber vials at -80°C[2].

Q2: I observe micro-precipitation when transferring the DMSO stock to my aqueous kinase assay buffer. How can I prevent this? The Causality: Tyrphostin derivatives are highly lipophilic[4]. Rapid introduction of a high-concentration DMSO stock into an aqueous buffer causes localized supersaturation. The hydrophobic molecules aggregate faster than they can disperse, leading to immediate nucleation (crashing out). The Fix: Perform intermediate serial dilutions in anhydrous DMSO to reach a 100x working stock. Inject this 100x stock directly into the active vortex of the aqueous buffer, ensuring the final DMSO concentration never exceeds 1% (v/v).

Q3: My cellular assays show wild inconsistencies in IC50​ values. Could the assay medium be interfering? The Causality: Yes. The α -cyanoacrylamide core is a potent electrophile (Michael acceptor). If your assay buffer or cell culture medium contains high concentrations of nucleophilic thiols—such as Dithiothreitol (DTT), β -mercaptoethanol, or high serum glutathione—these thiols will covalently bond to the alkene via a Michael addition. This neutralizes the drug's pharmacophore before it ever reaches the target cell. The Fix: Eliminate DTT and β -mercaptoethanol from your assay buffers. If a reducing agent is strictly required to maintain recombinant kinase stability, substitute it with TCEP (Tris(2-carboxyethyl)phosphine), which is a weaker nucleophile and significantly less reactive toward Michael acceptors.

Part III: Self-Validating Experimental Protocols
Protocol 1: Reconstitution and Aliquoting Workflow

Objective: Create a stable 10 mM master stock while preventing moisture condensation and photo-degradation.

  • Equilibration (Critical Step): Remove the sealed vial of lyophilized solid from -20°C storage. Do not open it. Allow it to equilibrate to room temperature in the dark for exactly 30 minutes.

    • Validation Checkpoint: Inspect the exterior of the vial. If condensation is present, wait until it fully evaporates. Opening a cold vial introduces atmospheric water, which initiates hydrolysis.

  • Solubilization: Inject anhydrous, sterile-filtered DMSO directly into the vial to achieve a 10 mM concentration.

  • Verification of State: Vortex gently for 60 seconds.

    • Validation Checkpoint: Hold the vial against a dark background under low light. The solution must be optically clear with no refractive particulate matter. If particulates remain, sonicate in a water bath for 2 minutes at room temperature.

  • Aliquoting: Dispense single-use volumes (e.g., 10 μ L) into pre-chilled, sterile amber microcentrifuge tubes.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C[2].

    • Validation Checkpoint: Log the date. Discard any unused thawed aliquots; never subject this compound to a freeze-thaw cycle.

Part IV: System Visualizations
1. Experimental Workflow & Degradation Prevention

The following diagram illustrates the logical workflow for handling the compound and the specific degradation pathways that must be avoided.

Workflow Start Solid Compound (2-Cyano-3-(2-hydroxyphenyl)acrylamide) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Reconstitute Reconstitute in Anhydrous DMSO Equilibrate->Reconstitute Aliquot Aliquot into Amber Vials Reconstitute->Aliquot Degradation1 Degradation: Photoisomerization (E to Z) Reconstitute->Degradation1 Light Exposure Store Store at -80°C (Max 6 Months) Aliquot->Store Assay Aqueous Assay Buffer (Avoid DTT/Thiols) Store->Assay Thaw Once Degradation2 Degradation: Michael Addition by Nucleophiles Assay->Degradation2 High DTT/GSH

Workflow for handling 2-Cyano-3-(2-hydroxyphenyl)acrylamide and preventing degradation.

2. Tyrosine Kinase Inhibition Pathway

The mechanism of action relies on the structural integrity of the compound to block downstream signaling.

Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR / p56lck) Ligand->Receptor Binds & Activates Substrate Downstream Effectors (STAT, PI3K, MAPK) Receptor->Substrate Phosphorylation Inhibitor 2-Cyano-3-(2-hydroxyphenyl)acrylamide (Active E-isomer) Inhibitor->Receptor Blocks ATP/Substrate Cleft Response Cell Proliferation & Survival Substrate->Response Signal Transduction

Mechanism of 2-Cyano-3-(2-hydroxyphenyl)acrylamide inhibiting Tyrosine Kinase signaling.

Part V: References
  • Title: Tyrphostin AG 490 - Technical Information & Handling Source: Reagents Direct URL: [Link]

  • Title: Bicyclic compounds as ring-constrained inhibitors of protein-tyrosine kinase p56lck Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Tyrphostin A46 | C10H8N2O3 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Reactivity Profile of Tyrphostin-Class Inhibitors: A Case Study of AG-490 and Its Analogs

This guide provides an in-depth analysis of the cross-reactivity of "2-Cyano-3-(2-hydroxyphenyl)acrylamide," a member of the tyrphostin family of tyrosine kinase inhibitors. Given the limited direct experimental data on...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the cross-reactivity of "2-Cyano-3-(2-hydroxyphenyl)acrylamide," a member of the tyrphostin family of tyrosine kinase inhibitors. Given the limited direct experimental data on this specific analog, we will focus our examination on its well-characterized parent compound, AG-490 (Tyrphostin B42). This guide will objectively compare the performance of AG-490 with highly selective inhibitors of its primary targets, providing the necessary experimental context and protocols for researchers, scientists, and drug development professionals to make informed decisions in their own investigations.

Introduction: The Tyrphostin Family and the Challenge of Kinase Inhibitor Selectivity

The tyrphostins are a class of synthetic compounds designed to inhibit the activity of protein tyrosine kinases.[1] One of the most widely studied members of this family is AG-490, also known as Tyrphostin B42.[2] Structurally, "2-Cyano-3-(2-hydroxyphenyl)acrylamide" is a close analog of AG-490. These compounds have been historically utilized as inhibitors of the Janus kinase (JAK) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.[2][3]

However, a significant challenge in the development and application of kinase inhibitors is ensuring target specificity.[4] Off-target effects can lead to unforeseen biological consequences, confounding experimental results and potentially causing toxicity in therapeutic applications.[5] Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is paramount.

This guide will delve into the known targets of AG-490, critically evaluate the evidence for its potency and selectivity, and compare its activity to modern, highly selective inhibitors of JAK2 and EGFR. We will also provide detailed experimental protocols that form a self-validating system for assessing inhibitor selectivity and cellular effects.

The Reported Target Profile of AG-490: A Critical Evaluation

AG-490 has been reported to inhibit several tyrosine kinases with varying potency. The most frequently cited targets are JAK2 and EGFR.[2][3] However, the literature also indicates inhibitory activity against other kinases, including JAK3 and ErbB2 (HER2).[1][6]

It is crucial to note a significant controversy in the field regarding the potency and selectivity of AG-490 for JAK2. While many earlier studies utilized AG-490 as a specific JAK2 inhibitor, more recent and rigorous enzymatic assays have questioned this, suggesting that its IC50 for JAK2 is significantly higher (i.e., less potent) than previously reported, and that it may be inactive against JAK family members in cell-free assays.[7] This highlights the importance of relying on comprehensive and contemporary kinase profiling data.

Comparative Inhibitor Potency

To provide a clear perspective on selectivity, the following table summarizes the reported half-maximal inhibitory concentrations (IC50) of AG-490 against its primary targets, alongside those of highly selective, clinically relevant inhibitors.

CompoundPrimary Target(s)IC50 (JAK2)IC50 (EGFR)IC50 (ErbB2/HER2)IC50 (JAK1)IC50 (JAK3)Reference(s)
AG-490 JAK2, EGFR~10 µM~0.1 µM~13.5 µM>125 µM~20 µM[2][3][6][7]
Fedratinib JAK23 nM--105 nM1002 nM[8]
Pacritinib JAK2, FLT323 nM--1300 nM1280 nM[8]
Gefitinib EGFR-2-37 nM1.4 µM--[9][10]
Osimertinib EGFR (mutant)-1-15 nM---[]

*Note: The potency of AG-490 against JAK family kinases is disputed in some studies.[7]

This data starkly illustrates the difference in potency and selectivity between a broad-spectrum inhibitor like AG-490 and modern, targeted therapies. For instance, Fedratinib is over 3,000 times more potent against JAK2 than AG-490's reported IC50. Similarly, Gefitinib and Osimertinib exhibit nanomolar potency against EGFR, a thousand-fold greater than AG-490.

Experimental Framework for Assessing Kinase Inhibitor Cross-Reactivity

To rigorously evaluate the cross-reactivity of a compound like "2-Cyano-3-(2-hydroxyphenyl)acrylamide," a multi-pronged experimental approach is necessary. This approach should combine in vitro biochemical assays with cell-based functional assays to provide a comprehensive picture of the inhibitor's activity and specificity.

In Vitro Kinase Selectivity Profiling

The foundational step in characterizing any kinase inhibitor is to determine its activity against a broad panel of kinases.[12] This provides a global view of its selectivity and potential off-target liabilities.[5]

Experimental Rationale: By screening the inhibitor against a large and diverse set of kinases, researchers can identify not only the intended targets but also any unintended interactions. This is critical for interpreting cellular data and anticipating potential side effects. Commercial services offer kinase profiling panels that cover a significant portion of the human kinome.[13][14]

Workflow Diagram:

G cluster_prep Compound Preparation cluster_assay Kinase Panel Assay cluster_analysis Data Analysis compound_prep Prepare serial dilutions of '2-Cyano-3-(2-hydroxyphenyl)acrylamide' and control inhibitors (e.g., in DMSO) add_compound Add test compounds to respective wells compound_prep->add_compound kinase_plate Dispense kinase panel (e.g., 96- or 384-well format) kinase_plate->add_compound initiate_reaction Initiate kinase reaction (add ATP and substrate) add_compound->initiate_reaction detect_signal Detect signal (e.g., luminescence for ADP-Glo™ assay) initiate_reaction->detect_signal calc_inhibition Calculate percent inhibition relative to controls detect_signal->calc_inhibition plot_curves Plot dose-response curves calc_inhibition->plot_curves determine_ic50 Determine IC50 values for each kinase plot_curves->determine_ic50 generate_profile Generate selectivity profile (e.g., kinome map) determine_ic50->generate_profile

Caption: Workflow for in vitro kinase selectivity profiling.

Detailed Protocol: In Vitro Kinase Inhibition Assay (using ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent-based system that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[15]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of "2-Cyano-3-(2-hydroxyphenyl)acrylamide" and control inhibitors (e.g., Fedratinib, Gefitinib) in 100% DMSO.

    • Perform serial dilutions in DMSO to create a 10-point concentration gradient.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP at a concentration near the Km for each specific kinase to accurately reflect inhibitor potency.[12]

    • Incubate at room temperature for the optimized reaction time (typically 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Cell-Based Assays to Confirm On-Target and Off-Target Effects

While in vitro assays are essential for determining direct enzymatic inhibition, cell-based assays are crucial for understanding a compound's activity in a physiological context.[16] These assays can confirm on-target engagement and reveal off-target effects on cellular signaling pathways.

Signaling Pathway Diagram: JAK-STAT and EGFR Pathways

G cluster_jak_stat JAK-STAT Pathway cluster_egfr EGFR Pathway cytokine Cytokine cytokine_receptor Cytokine Receptor cytokine->cytokine_receptor jak2 JAK2 cytokine_receptor->jak2 activates stat3 STAT3 jak2->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimerization Dimerization p_stat3->dimerization translocation Nuclear Translocation dimerization->translocation gene_expression Gene Expression translocation->gene_expression egf EGF egfr EGFR egf->egfr p_egfr p-EGFR egfr->p_egfr autophosphorylation downstream Downstream Signaling (e.g., MAPK, PI3K) p_egfr->downstream proliferation Cell Proliferation downstream->proliferation ag490_jak AG-490 Analog ag490_jak->jak2 inhibits ag490_egfr AG-490 Analog ag490_egfr->egfr inhibits fedratinib Fedratinib fedratinib->jak2 inhibits gefitinib Gefitinib gefitinib->egfr inhibits G cluster_prep Cell and Compound Preparation cluster_treatment Treatment and Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed target-dependent and -independent cell lines in 96-well plates add_compounds Add compounds to cells seed_cells->add_compounds prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->add_compounds incubate Incubate for 24-72 hours add_compounds->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_formazan Incubate for 2-4 hours (formazan formation) add_mtt->incubate_formazan solubilize Add solubilization solution (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance plot_viability Plot percent viability vs. compound concentration read_absorbance->plot_viability determine_ic50_cyto Determine cytotoxic IC50 plot_viability->determine_ic50_cyto

Caption: Workflow for MTT cell viability assay.

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Compound Treatment:

    • After 24 hours, treat the cells with a range of concentrations of "2-Cyano-3-(2-hydroxyphenyl)acrylamide" and control inhibitors. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition and Solubilization:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Conclusion and Future Directions

The cross-reactivity profile of any kinase inhibitor is a critical determinant of its utility as a research tool or a therapeutic agent. While "2-Cyano-3-(2-hydroxyphenyl)acrylamide" belongs to the tyrphostin class, typified by the multi-kinase inhibitor AG-490, its precise selectivity profile remains to be fully elucidated. The historical reliance on AG-490 as a specific JAK2 inhibitor is now understood to be problematic, underscoring the necessity for rigorous, broad-panel kinase screening.

By employing the systematic experimental approach outlined in this guide—combining comprehensive in vitro kinase profiling with targeted cell-based assays—researchers can definitively characterize the on- and off-target effects of "2-Cyano-3-(2-hydroxyphenyl)acrylamide." Comparing its performance against highly selective inhibitors like Fedratinib for JAK2 and Gefitinib for EGFR will provide a clear and objective measure of its potency and specificity. This, in turn, will enable a more accurate interpretation of experimental results and inform the rational design of future studies in the field of kinase inhibitor research.

References

  • Janes, M. R., et al. (2010). The Approved Kinase Inhibitor and Candidate Clinical Drug Molecular Structure Database. Journal of Medicinal Chemistry, 53(12), 4586–4593. [Link]

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046–1061. [Link]

  • Jänne, P. A., et al. (2015). AZD9291 in EGFR inhibitor-resistant non-small-cell lung cancer. New England Journal of Medicine, 372(18), 1689–1699. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). Molecules, 26(21), 6659. [Link]

  • A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. (2018). Frontiers in Pharmacology, 9, 1395. [Link]

  • Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. (2024). Journal of Medicinal Chemistry. [Link]

  • EGFR Inhibitors in Lung Cancer. (2026). Cancer Network. [Link]

  • Drugs.com. List of EGFR inhibitors (anti-EGFR). [Link]

  • Discovery of JAK2V617F mutant specific allosteric inhibitors for the treatment of myeloproliferative neoplasms. (2025). Blood. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). Nature Reviews Drug Discovery, 9(11), 881–890. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. (2012). ACS Medicinal Chemistry Letters, 3(4), 265–269. [Link]

  • Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. (2026). Selvita. [Link]

  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2025). bioRxiv. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. (2013). ResearchGate. [Link]

  • MTT Assay: Assessing Cell Proliferation. (n.d.). BosterBio. [Link]

  • INiTS. Cell-based test for kinase inhibitors. [Link]

  • Prospect of JAK2 inhibitor therapy in myeloproliferative neoplasms. (2008). Expert Opinion on Drug Discovery, 3(5), 557–567. [Link]

  • Potency and Selectivity Assessment of Small Molecules Against Janus Kinase (JAK) 2: Widely Used AG490 Inhibitor Is Neither Potent Nor Selective for JAK2. (2011). Blood. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology, 9(12), 2676–2685. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Pharmaceuticals, 15(3), 329. [Link]

  • Choosing the Right JAK Inhibitor for Effective Myelofibrosis Treatment. (2024). Targeted Oncology. [Link]

  • JAK2 Inhibitors: What's the true therapeutic potential? (2012). ResearchGate. [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928–1936. [Link]

  • Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. (2016). Antimicrobial Agents and Chemotherapy, 60(11), 6449–6460. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2022). Molbank, 2022(2), M1402. [Link]

  • The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. (2022). Molecules, 27(2), 488. [Link]

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Comparative

Validating the Anti-Proliferative Effects of 2-Cyano-3-(2-hydroxyphenyl)acrylamide: A Comparative Guide

For drug development professionals and molecular biologists, the targeted inhibition of hyperactive protein tyrosine kinases (PTKs) remains a cornerstone of precision oncology. Among the diverse arsenals of small-molecul...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and molecular biologists, the targeted inhibition of hyperactive protein tyrosine kinases (PTKs) remains a cornerstone of precision oncology. Among the diverse arsenals of small-molecule inhibitors, the benzylidene cyanoacetamide derivatives—closely related to the classic "tyrphostin" family—offer unique mechanisms of action.

This guide provides an objective, highly technical framework for validating the anti-proliferative effects of 2-Cyano-3-(2-hydroxyphenyl)acrylamide (CAS 203508-98-9). By contextualizing its performance against established clinical and preclinical alternatives, and detailing a self-validating experimental workflow, we establish a rigorous standard for evaluating this compound's therapeutic potential.

Mechanistic Grounding: The Benzylidene Cyanoacetamide Core

Tyrphostins are a well-documented class of antiproliferative compounds that act as PTK blockers, preferentially inhibiting the epidermal growth factor receptor (EGFR) kinase to halt EGF-dependent cell proliferation 1[1].

Unlike first-generation quinazoline derivatives that strictly compete with ATP, benzylidene cyanoacetamides like 2-Cyano-3-(2-hydroxyphenyl)acrylamide often associate with the substrate subsite of the PTK domain, blocking EGF-dependent receptor autophosphorylation2[2]. The presence of the acrylamide moiety introduces the potential for covalent interaction with cysteine residues within the kinase pocket, a feature highly sought after for overcoming acquired resistance mutations (e.g., EGFR T790M).

By inhibiting EGFR autophosphorylation, the compound effectively severs downstream signaling cascades, specifically the PI3K/AKT and RAS/ERK pathways, which are critical regulators of tumor cell survival and invasion 3[3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates PI3K PI3K / AKT EGFR->PI3K Phosphorylates RAS RAS / ERK EGFR->RAS Inhibitor 2-Cyano-3-(2-hydroxyphenyl) acrylamide Inhibitor->EGFR Blocks Kinase Domain Apoptosis Apoptosis Inhibitor->Apoptosis Induces via Blockade Proliferation Cell Proliferation PI3K->Proliferation RAS->Proliferation

Fig 1: Mechanism of EGFR pathway inhibition by benzylidene cyanoacetamides.

Comparative Performance Analysis

To objectively evaluate 2-Cyano-3-(2-hydroxyphenyl)acrylamide, it must be benchmarked against established clinical inhibitors and standard laboratory tyrphostins. While quinazolines like Erlotinib offer extreme potency, the benzylidene cyanoacetamide scaffold provides distinct kinetic advantages, particularly in its substrate-competitive nature which can bypass ATP-binding site mutations.

Table 1: Comparative Profiling of EGFR Inhibitors
CompoundChemical ClassPrimary TargetBinding ModeIC50 (EGFR)Key Advantage
2-Cyano-3-(2-hydroxyphenyl)acrylamide Benzylidene CyanoacetamideEGFR / PTKsSubstrate/ATP Competitive~1-5 µM (Class Avg)Modifiable acrylamide tail for potential covalent docking.
Tyrphostin AG-1478 Quinazoline DerivativeEGFRATP Competitive3 nMExtreme preclinical potency and high target specificity.
Erlotinib Quinazoline DerivativeEGFR (WT & Exon 19 del)ATP Competitive2 nMClinically approved; high oral bioavailability.
Tyrphostin 1 Benzylidene MalononitrileEGFRSubstrate Competitive>1250 µMBaseline structural scaffold for SAR studies.

Note: The antiproliferative activity of tyrphostins correlates quantitatively with their potency as inhibitors of EGF receptor autophosphorylation4[4].

Self-Validating Experimental Protocols

A robust validation strategy cannot rely on a single assay. To prove that 2-Cyano-3-(2-hydroxyphenyl)acrylamide is a genuine anti-proliferative agent rather than a non-specific toxin, researchers must employ a self-validating triad : Phenotypic validation (MTT), Mechanistic validation (Western Blot), and Fate validation (Flow Cytometry).

Workflow Culture 1. Cell Culture (A431 Cells) Treatment 2. Compound Treatment Culture->Treatment MTT 3a. Phenotype (MTT Assay) Treatment->MTT WB 3b. Mechanism (Western Blot) Treatment->WB FACS 3c. Cell Fate (Flow Cytometry) Treatment->FACS Data 4. Data Synthesis & Validation MTT->Data WB->Data FACS->Data

Fig 2: Self-validating experimental workflow for anti-proliferative assessment.

Protocol A: Phenotypic Validation via MTT Assay

Causality: The MTT assay measures mitochondrial reductase activity. Because only viable cells can reduce the tetrazolium dye to formazan, this assay provides a direct, quantifiable proxy for cell proliferation and allows for accurate IC50 calculation.

  • Cell Seeding: Seed A431 cells (an EGFR-overexpressing human epidermoid carcinoma line) at 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Treat cells with 2-Cyano-3-(2-hydroxyphenyl)acrylamide in a serial dilution range (e.g., 0.1 µM to 50 µM) for 72h. Include a vehicle control (0.1% DMSO) and a positive control (Erlotinib or AG-1478).

  • Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Remove the media, dissolve the formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

Protocol B: Mechanistic Validation via Western Blotting

Causality: A reduction in cell viability could theoretically stem from off-target cytotoxicity. Western blotting for phosphorylated EGFR (p-EGFR) and its downstream effectors (p-AKT, p-ERK) proves that the phenotypic death is mechanistically driven by the intended target engagement.

  • Starvation & Stimulation: Culture A431 cells to 70% confluence. Serum-starve the cells for 12h to reduce basal kinase activity. Pre-treat with the compound at IC50​ and 2×IC50​ concentrations for 2 hours, followed by stimulation with EGF (50 ng/mL) for 15 minutes.

  • Lysis: Harvest cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

  • Electrophoresis: Resolve 30 µg of total protein per lane via 10% SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2, and β -actin (loading control).

  • Detection: Utilize HRP-conjugated secondary antibodies and ECL reagent. Quantify band intensities via densitometry to confirm dose-dependent pathway suppression.

Protocol C: Fate Validation via Flow Cytometry (Annexin V/PI)

Causality: Tyrphostins can induce either cytostatic (growth arrest) or cytotoxic (apoptotic) effects depending on the cellular context. Annexin V/PI dual staining differentiates between live, early apoptotic, and necrotic cell populations, completing the logical loop of how the compound halts proliferation.

  • Treatment: Treat A431 cells with the compound at the established IC50​ dose for 48 hours.

  • Harvesting: Collect both floating (dead/dying) and adherent cells. Wash twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer and analyze immediately via flow cytometry. Quadrant analysis will reveal the precise cellular fate induced by the acrylamide derivative.

References

  • Source: caymanchem.
  • Source: sigmaaldrich.
  • Source: spandidos-publications.
  • Source: semanticscholar.

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Validation

A Comparative Guide to the Specificity of 2-Cyano-3-(2-hydroxyphenyl)acrylamide and Other Michael Acceptors

For researchers, scientists, and drug development professionals, the precise modulation of biological targets is paramount. Covalent inhibitors, particularly those employing a Michael addition mechanism, offer a powerful...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise modulation of biological targets is paramount. Covalent inhibitors, particularly those employing a Michael addition mechanism, offer a powerful approach to achieving potent and durable target engagement. However, the inherent reactivity of the electrophilic warhead raises critical questions about specificity and off-target effects. This guide provides an in-depth technical comparison of 2-Cyano-3-(2-hydroxyphenyl)acrylamide (2-CHPA) , the active component of the well-known STAT3 inhibitor Stattic, with other commonly used Michael acceptors, namely N-ethylmaleimide (NEM) and iodoacetamide . We will delve into the chemical nuances that govern their reactivity and specificity, present available experimental evidence, and propose a clear experimental framework for direct, head-to-head comparisons.

The Michael Addition Reaction in a Biological Context

The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.[1] In a biological setting, the nucleophiles are often the side chains of amino acids within proteins, most notably the thiol group of cysteine residues.[2] The electrophilic partner, the Michael acceptor, is a key component of many covalent drugs.[1] The specificity of this interaction is a crucial determinant of a drug's therapeutic window, distinguishing on-target efficacy from off-target toxicity.

cluster_0 Michael Addition Mechanism Protein-SH Protein Thiol (Nucleophile) Michael_Acceptor α,β-Unsaturated Carbonyl (Electrophile) Protein-SH->Michael_Acceptor Nucleophilic Attack Covalent_Adduct Stable Covalent Adduct Michael_Acceptor->Covalent_Adduct Bond Formation

Caption: General mechanism of the Michael addition reaction with a protein thiol.

A Closer Look at 2-Cyano-3-(2-hydroxyphenyl)acrylamide (Stattic)

2-Cyano-3-(2-hydroxyphenyl)acrylamide, widely known as Stattic, was initially identified as a small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[3] STAT3 is a key signaling molecule involved in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[4]

The key structural feature of 2-CHPA is the α,β-unsaturated acrylamide moiety, which acts as the Michael acceptor. However, the presence of a cyano (-C≡N) group at the α-position significantly influences its reactivity. This electron-withdrawing group enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.[1] Crucially, the cyano group also increases the acidity of the α-proton in the resulting thioether adduct. This facilitates a retro-Michael reaction, making the covalent bond potentially reversible.[5] This reversibility is a critical distinction from many other Michael acceptors and is a cornerstone of its theoretical specificity. A reversible interaction allows the inhibitor to dissociate from off-targets, potentially minimizing toxicity.[6][7]

While initially reported as a specific STAT3 inhibitor, subsequent studies have revealed that Stattic can have off-target effects. Some research suggests that its cytotoxic effects in cancer cells may be independent of STAT3 inhibition and could be attributed to the inhibition of other enzymes like glutathione reductase or a reduction in histone acetylation.[8][9][10]

The Comparators: N-ethylmaleimide (NEM) and Iodoacetamide

N-ethylmaleimide and iodoacetamide are classical, widely used alkylating agents in biochemistry and proteomics, primarily for the irreversible modification of cysteine residues.[11]

  • N-ethylmaleimide (NEM): As a cyclic Michael acceptor, NEM reacts readily with thiols under physiological conditions (pH 6.5-7.5) to form a stable thioether linkage.[12] Its high reactivity makes it an effective tool for blocking free thiols, but also raises concerns about its specificity. Off-target reactions with other nucleophilic residues like lysine and histidine have been reported, particularly at higher pH values.[13]

  • Iodoacetamide: This haloacetamide is another highly reactive alkylating agent that forms a stable thioether bond with cysteine thiols via an SN2 reaction.[6] While it is a valuable tool in proteomics for preventing disulfide bond formation, iodoacetamide is known to exhibit off-target reactivity with methionine, lysine, histidine, aspartic acid, glutamic acid, and tyrosine residues.[14] The reaction with methionine can lead to a neutral loss during mass spectrometry, complicating data analysis.[6]

The key difference between these two compounds and 2-CHPA lies in the nature of the covalent bond they form. The reactions of NEM and iodoacetamide with thiols are generally considered irreversible under physiological conditions.

Head-to-Head Comparison: Specificity and Reactivity

A direct, quantitative comparison of the specificity of these three Michael acceptors is challenging due to the lack of comprehensive studies performed under identical conditions. However, based on their chemical structures and existing literature, we can draw several key distinctions.

Feature2-Cyano-3-(2-hydroxyphenyl)acrylamide (Stattic)N-ethylmaleimide (NEM)Iodoacetamide
Reaction Mechanism Reversible Michael Addition[5]Irreversible Michael Addition[12]Irreversible SN2 Alkylation[6]
Primary Target Cysteine ThiolsCysteine Thiols[12]Cysteine Thiols[6]
Known Off-Targets Glutathione Reductase, potential HATs[8][9][10]Lysine, Histidine[13]Methionine, Lysine, Histidine, Asp, Glu, Tyr[14]
Key Structural Feature α-cyano group enabling reversibilityCyclic imideHaloacetamide
Optimal pH Not extensively studied, likely near physiological6.5 - 7.5[12]>8 for efficient reaction[15]

The theoretical advantage of 2-CHPA lies in its reversible covalent mechanism. This "catch and release" property could allow it to transiently interact with off-target proteins without causing permanent modification, thereby reducing the potential for toxicity.[7] In contrast, the irreversible nature of NEM and iodoacetamide means that any off-target modification is permanent and can lead to a loss of protein function.

Proposed Experimental Workflow for Direct Comparison

To provide a definitive, data-driven comparison, a series of experiments should be conducted in parallel for 2-CHPA, NEM, and iodoacetamide.

cluster_0 Experimental Workflow Start Start: Equimolar concentrations of 2-CHPA, NEM, Iodoacetamide Assay1 Kinetic Assay with Model Nucleophiles (e.g., N-acetyl-L-cysteine, GSH) Start->Assay1 Assay2 Competitive Chemoproteomics in Cell Lysate Start->Assay2 Assay3 Intact Cell Proteome Profiling Start->Assay3 Data_Analysis LC-MS/MS Data Acquisition and Analysis Assay1->Data_Analysis Assay2->Data_Analysis Assay3->Data_Analysis Output Quantitative Comparison of: - Reaction Rates (k_obs) - On-target Specificity - Off-target Profiles - Reversibility Data_Analysis->Output

Caption: Proposed workflow for a direct comparison of Michael acceptors.

Step-by-Step Methodologies:

1. Kinetic Reactivity Profiling with Model Nucleophiles:

  • Objective: To determine the intrinsic reactivity of each Michael acceptor with key biological nucleophiles.

  • Protocol:

    • Prepare stock solutions of 2-CHPA, NEM, and iodoacetamide in a suitable solvent (e.g., DMSO).

    • Prepare solutions of model nucleophiles, such as N-acetyl-L-cysteine (to model a protein cysteine) and glutathione (GSH), in a reaction buffer (e.g., phosphate buffer at pH 7.4).

    • Initiate the reaction by mixing the Michael acceptor with the nucleophile solution at a defined temperature (e.g., 37°C).

    • Monitor the reaction progress over time by measuring the disappearance of the reactants and the appearance of the adduct using techniques like HPLC or NMR spectroscopy.

    • Calculate the second-order rate constants (k2) for each reaction to quantitatively compare the reactivity.

2. Competitive Chemoproteomics for Specificity Profiling:

  • Objective: To identify the on- and off-target proteins of each Michael acceptor in a complex biological mixture.

  • Protocol:

    • Prepare cell lysates from a relevant cell line (e.g., a cancer cell line with high STAT3 activity for 2-CHPA).

    • Treat aliquots of the lysate with varying concentrations of 2-CHPA, NEM, or iodoacetamide for a defined period.

    • Following treatment, add a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label all available cysteine residues.

    • Perform a click chemistry reaction to attach a biotin tag to the alkyne-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin beads.

    • Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS.

    • Quantify the relative abundance of each identified cysteine-containing peptide across the different treatment conditions. A decrease in the signal for a particular peptide in the presence of the test compound indicates a direct interaction.

3. Intact Cell Proteome Profiling for Cellular Target Engagement:

  • Objective: To assess target engagement and off-target effects in a live-cell context.

  • Protocol:

    • Treat intact cells with 2-CHPA, NEM, or iodoacetamide at various concentrations and for different durations.

    • Lyse the cells and proceed with a similar competitive chemoproteomics workflow as described above.

    • This approach will provide insights into the cell permeability of the compounds and their target engagement in a more physiologically relevant environment.

4. Assessing Reversibility:

  • Objective: To experimentally validate the reversibility of the 2-CHPA-cysteine adduct.

  • Protocol:

    • Form the covalent adduct between 2-CHPA and a model thiol or a purified protein.

    • Isolate the adduct.

    • Monitor the dissociation of the adduct over time using techniques like mass spectrometry or by introducing a competing nucleophile and observing the exchange.

    • Compare the stability of the 2-CHPA adduct with the highly stable adducts formed by NEM and iodoacetamide.

Conclusion and Future Directions

The choice of a Michael acceptor in covalent drug design is a critical decision that profoundly impacts the specificity and safety profile of the resulting molecule. While 2-Cyano-3-(2-hydroxyphenyl)acrylamide (Stattic) offers the theoretical advantage of a reversible covalent interaction, which could translate to higher specificity and reduced off-target toxicity, reports of its STAT3-independent effects warrant careful consideration. In contrast, N-ethylmaleimide and iodoacetamide are potent, irreversible alkylating agents with well-documented, broader reactivity profiles.

The proposed experimental framework provides a roadmap for a much-needed direct and quantitative comparison of these important chemical tools. The data generated from such studies will be invaluable for researchers in selecting the most appropriate Michael acceptor for their specific application, whether it be for targeted drug development or for use as a chemical probe in basic research. A deeper understanding of the structure-reactivity-specificity relationships of Michael acceptors will undoubtedly fuel the design of the next generation of safer and more effective covalent therapeutics.

References

  • Smythe, C. V. (1936). The reactions of iodoacetate and of iodoacetamide with various sulfhydryl groups, with urease, and with yeast preparations. Journal of Biological Chemistry, 114(3), 601-612.
  • Gregory, J. D. (1955). The stability of N-ethylmaleimide and its reaction with sulfhydryl groups. Journal of the American Chemical Society, 77(14), 3922-3923.
  • Donahue, A. C., et al. (2020). The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. Journal of Biological Chemistry, 295(10), 3136-3147.
  • Schust, J., et al. (2006). Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. Chemistry & Biology, 13(11), 1235-1242.
  • Anson, M. L. (1940). The reactions of iodine and iodoacetamide with native egg albumin. The Journal of General Physiology, 23(3), 321-331.
  • He, L., et al. (2021). A novel biological activity of the STAT3 inhibitor Stattic in inhibiting glutathione reductase and suppressing the tumorigenicity of human cervical cancer cells via a ROS-dependent pathway. OncoTargets and Therapy, 14, 4073-4085.
  • Donahue, A. C., et al. (2020). The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. Journal of Biological Chemistry, 295(10), 3136-3147.
  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Müller, T., et al. (2017). Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents. Molecular & Cellular Proteomics, 16(8), 1476-1487.
  • Serafimova, I. M., et al. (2012). Reversible covalent inhibition of ribosomal S6 kinase 2 (RSK2). ACS Chemical Biology, 7(11), 1836-1844.
  • Bradshaw, J. M., et al. (2015). A covalent inhibitor of Bruton's tyrosine kinase (BTK) for the treatment of B-cell malignancies. Journal of Medicinal Chemistry, 58(1), 74-87.
  • Barf, T., & Kaptein, A. (2012). Irreversible protein kinase inhibitors: balancing the benefits and risks. Journal of Medicinal Chemistry, 55(14), 6243-6262.
  • Potashman, M. H., & Duggan, M. E. (2009). Covalent modifiers: an orthogonal approach to drug design. Journal of Medicinal Chemistry, 52(5), 1231-1246.
  • Leproult, E., et al. (2011). A kinetic and thermodynamic analysis of the reaction of N-ethylmaleimide with thiols. Biochemistry, 50(25), 5766-5777.
  • Hains, P. G., et al. (2017). The impact of commonly used alkylating agents on artifactual peptide modification. Journal of Proteome Research, 16(9), 3466-3474.
  • Passalacqua, K. D., et al. (2019). Anti-infective activity of 2-cyano-3-acrylamide inhibitors with improved drug-like properties against two intracellular pathogens. Antimicrobial Agents and Chemotherapy, 63(10), e00847-19.
  • Lee, H., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1588-1598.
  • Zhang, T., et al. (2012). Discovery of potent and selective covalent inhibitors of JNK. ACS Chemical Biology, 7(8), 1411-1422.
  • Schust, J., et al. (2006). Stattic: A Small-Molecule Inhibitor of STAT3 Activation and Dimerization. Chemistry & Biology, 13(11), 1235-1242.
  • Donahue, A. C., et al. (2020). The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. Journal of Biological Chemistry, 295(10), 3136-3147.
  • Siveen, K. S., et al. (2018). Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural compounds. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1870(1), 108-125.
  • Bradshaw, J. M., et al. (2015). A covalent inhibitor of Bruton's tyrosine kinase (BTK) for the treatment of B-cell malignancies. Journal of Medicinal Chemistry, 58(1), 74-87.
  • Serafimova, I. M., et al. (2012). Reversible covalent inhibition of ribosomal S6 kinase 2 (RSK2). ACS Chemical Biology, 7(11), 1836-1844.
  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved from [Link]

  • Passalacqua, K. D., et al. (2019). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 63(10), e00847-19.
  • Lee, H., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1588-1598.
  • Schust, J., et al. (2006). Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. Chemistry & Biology, 13(11), 1235-1242.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Frontiers. (n.d.). Molecular determinants of acrylamide neurotoxicity through covalent docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Retrieved from [Link]

  • ResearchGate. (n.d.). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

2-Cyano-3-(2-hydroxyphenyl)acrylamide proper disposal procedures

The handling and disposal of highly active screening compounds and kinase inhibitors require a rigorous, causality-driven approach to laboratory safety. 2-Cyano-3-(2-hydroxyphenyl)acrylamide (CAS 203508-98-9)[1] is a syn...

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of highly active screening compounds and kinase inhibitors require a rigorous, causality-driven approach to laboratory safety. 2-Cyano-3-(2-hydroxyphenyl)acrylamide (CAS 203508-98-9)[1] is a synthetic tyrphostin derivative. While highly valuable in drug development for its ability to inhibit tyrosine phosphorylation and induce cell cycle arrest[2], its structural motifs present severe occupational and environmental hazards if mismanaged.

This guide provides the definitive operational and disposal protocols for this compound, grounded in authoritative EPA guidelines and institutional safety standards.

Mechanistic Causality of Chemical Hazards

To safely handle and dispose of 2-Cyano-3-(2-hydroxyphenyl)acrylamide, scientists must understand the molecular basis of its toxicity. The compound's efficacy and hazard profile are driven by two distinct structural features:

  • The α-Cyanoacrylamide Motif: This acts as a potent Michael acceptor. It is highly electrophilic and will undergo irreversible covalent alkylation with nucleophiles, specifically biological thiols like glutathione (GSH) and cysteine residues in proteins. Inhalation or dermal exposure leads to rapid cellular toxicity due to off-target protein alkylation.

  • The Phenolic Ring: Enhances membrane permeability and binding affinity within ATP-binding pockets of kinases[2], meaning accidental exposure can lead to systemic distribution and disruption of cellular signaling pathways.

Because of this dual-action toxicity, the compound must be treated with the same stringent regulatory oversight as EPA RCRA U-listed wastes (e.g., U007 for base acrylamide)[3].

Mechanism Tox 2-Cyano-3-(2-hydroxyphenyl)acrylamide Michael α-Cyanoacrylamide Motif (Michael Acceptor) Tox->Michael Kinase Phenolic Motif (Kinase Binding) Tox->Kinase Alkylation Covalent Alkylation of Cellular Thiols (GSH) Michael->Alkylation Nucleophilic Attack Inhibition Tyrosine Kinase / Cell Cycle Inhibition Kinase->Inhibition ATP-binding pocket Hazard High Cellular Toxicity & Environmental Persistence Alkylation->Hazard Inhibition->Hazard

Mechanistic pathway of toxicity driven by the Michael acceptor and kinase inhibition properties.

Physicochemical & Hazard Profile

Summarizing the quantitative and qualitative data is critical for establishing proper engineering controls and waste segregation logic.

Property / HazardValue / ClassificationOperational Implication
CAS Number 203508-98-9Use for exact SDS retrieval and inventory tracking[1].
Chemical Class Tyrphostin (α-cyanoacrylamide)High reactivity with nucleophiles; requires strict PPE.
Molecular Weight ~188.18 g/mol Dust generation risk; handle all powders in a certified fume hood.
EPA RCRA Status Handled as U007 analogueMandatory collection; zero drain disposal permitted[3].
Primary Target Tyrosine KinasesPotent biological activity; handle as an acutely toxic agent[2].

Standard Operating Procedure: Step-by-Step Disposal

The EPA and the National Research Council's Prudent Practices in the Laboratory strictly prohibit the dilution of hazardous chemicals as a substitute for proper waste treatment[4],[5]. The following self-validating protocol ensures 100% compliance and safety.

Phase 1: Segregation at the Source

Causality: Mixing acrylamide derivatives with strong oxidizers or bases can cause uncontrolled exothermic polymerization or the release of toxic byproducts.

  • Isolate Waste Streams: Designate specific, clearly labeled waste containers exclusively for tyrphostin derivatives and their solutions.

  • Select Compatible Containers: Use high-density polyethylene (HDPE) or glass containers with secure, pressure-venting caps.

  • Validation Check: Before adding waste, verify the container label matches the solvent profile (e.g., "Halogenated Organic Waste" vs. "Non-Halogenated Organic Waste") to prevent dangerous cross-reactions[6].

Phase 2: Liquid Waste Management
  • Aqueous Solutions: Collect all contaminated buffers and aqueous stock solutions in a dedicated aqueous waste carboy. Never pour these solutions down the drain. The NIH Drain Discharge Guide explicitly states that dilution to achieve compliance is prohibited per EPA CFR regulations[5].

  • Organic Solutions: If the compound is dissolved in DMSO, Methanol, or Acetonitrile, collect it in the non-halogenated organic waste stream.

  • Validation Check: Test the pH of the aqueous waste stream using indicator strips. Ensure the pH is between 5 and 9 before sealing the container to prevent pressure buildup from acid/base reactions.

Phase 3: Solid Waste & PPE Disposal
  • Powders and Gels: Unused powder, contaminated weighing boats, and polymerized gels must be double-bagged in leak-proof, transparent plastic bags and placed in a rigid, lined 5-gallon pail designated for solid hazardous waste[6].

  • Contaminated PPE: Nitrile gloves used during the handling of this chemical cannot be discarded in general trash. They must be treated as hazardous chemical waste and disposed of through licensed hazardous waste services[7].

  • Validation Check: Inspect the outer bag of solid waste for any particulate dust. If dust is present, the bag has been compromised and must be re-sealed inside a secondary containment bag inside a fume hood.

DisposalWorkflow Start 2-Cyano-3-(2-hydroxyphenyl)acrylamide Waste Generation Solid Solid Waste (Powders, Gels, PPE) Start->Solid Liquid Liquid Waste (Stock Solutions, Buffers) Start->Liquid Incineration High-Temperature Incineration (EPA RCRA Compliant Facility) Solid->Incineration Double-bagged in leak-proof bins Org Organic Solvents (DMSO, MeOH) Liquid->Org Aq Aqueous Waste (Contaminated Buffers) Liquid->Aq Org->Incineration Segregated by halogen content Aq->Incineration ZERO drain disposal permitted

Workflow for the segregation and EPA-compliant disposal of tyrphostin derivative waste.

Emergency Spill & Decontamination Protocol

In the event of a powder spill on a laboratory bench or balance, immediate and controlled physical removal is prioritized over in-situ chemical neutralization, which can generate unpredictable byproducts.

  • Containment: Immediately cordon off the area. Do not sweep dry powders, as this aerosolizes the toxic Michael acceptor.

  • Dampening: Gently cover the spill with absorbent laboratory pads lightly dampened with a suitable solvent (e.g., 70% ethanol or water) to suppress dust formation.

  • Physical Removal: Carefully wipe the area from the outside edge inward. Place all contaminated pads directly into a solid hazardous waste container[4].

  • Secondary Wash: Wash the affected surface thoroughly with warm, soapy water to remove any residual phenolic compounds, followed by a final wipe with 70% ethanol.

  • Self-Validating Cleanliness Check: Because tyrphostin derivatives possess a highly conjugated aromatic system, they often absorb strongly under UV light. Use a handheld UV lamp (254 nm / 365 nm) to inspect the spill area. The absence of dark spots (UV quenching) or fluorescence confirms the area is fully decontaminated.

References

  • Chemical Substance Information: 2-CYANO-3-(2-HYDROXYPHENYL)ACRYLAMIDE, NextSDS,
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011, National Academies of Sciences, Engineering, and Medicine,
  • Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex, PubMed (NIH),
  • How to Dispose of Nitrile Gloves?, Earth Safe PPE,
  • Laboratory Environmental Sample Disposal Inform
  • Hazardous Waste Disposal Guide, Northwestern University Research Safety,
  • The NIH Drain Discharge Guide, N

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